4'-Methyl-2-piperidinomethyl benzophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-methylphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-16-9-11-17(12-10-16)20(22)19-8-4-3-7-18(19)15-21-13-5-2-6-14-21/h3-4,7-12H,2,5-6,13-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRHTBIEVGTUQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643576 | |
| Record name | (4-Methylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-71-8 | |
| Record name | Methanone, (4-methylphenyl)[2-(1-piperidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4'-Methyl-2-piperidinomethyl benzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Methyl-2-piperidinomethyl benzophenone is a derivative of benzophenone, a well-known scaffold in medicinal chemistry and materials science. The incorporation of a 4'-methyl group and a 2-piperidinomethyl substituent on the benzophenone core is anticipated to modulate its physicochemical and biological properties. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this guide will provide a comprehensive overview of its predicted physicochemical properties based on the known characteristics of its constituent moieties: 4-methylbenzophenone and the piperidinomethyl group. Furthermore, this document will outline the standard methodologies for the empirical determination and characterization of these properties, offering a robust framework for researchers.
Predicted Physicochemical Properties
The introduction of a piperidinomethyl group to the 4-methylbenzophenone structure is expected to significantly influence its properties. The basic nitrogen of the piperidine ring will particularly affect its solubility and pKa.
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₂₀H₂₃NO | Derived from the chemical structure. |
| Molecular Weight | 293.41 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to yellowish solid | Based on the typical appearance of similar benzophenone derivatives.[1] |
| Melting Point | Estimated > 60 °C | The parent compound, 4-methylbenzophenone, has a melting point of 59-60 °C. The addition of the piperidinomethyl group increases molecular weight and potential for intermolecular interactions, likely raising the melting point. |
| Boiling Point | Estimated > 330 °C | 4-methylbenzophenone has an estimated boiling point of 328 °C. The larger substituent will increase the boiling point. |
| Solubility | pH-dependent. Soluble in acidic aqueous solutions and common organic solvents (e.g., ethanol, DMSO, dichloromethane). | The basic piperidine nitrogen will be protonated at acidic pH, forming a soluble salt. The aromatic backbone ensures solubility in organic solvents. |
| pKa | Estimated 8.5 - 10.5 | The piperidine moiety typically exhibits a pKa in this range, indicating its basicity.[2] |
| LogP (o/w) | Estimated 3.5 - 4.5 | 4-methylbenzophenone has an estimated LogP of 3.64. The piperidinomethyl group will slightly decrease lipophilicity, but the overall molecule is expected to remain largely lipophilic. |
Chemical Structure and Experimental Workflow
The following diagrams illustrate the chemical structure of 4'-Methyl-2-piperidinomethyl benzophenone and a typical experimental workflow for its characterization.
Caption: Chemical structure of 4'-Methyl-2-piperidinomethyl benzophenone.
Caption: Experimental workflow for characterization.
Experimental Protocols
Synthesis: Mannich Reaction
A plausible synthetic route for 4'-Methyl-2-piperidinomethyl benzophenone is the Mannich reaction. This involves the aminoalkylation of a proton-donating compound.
-
Reactants: 4-Methylacetophenone (as a precursor to the benzophenone), piperidine, and formaldehyde.
-
Procedure: The reaction is typically carried out in a suitable solvent like ethanol. The reactants are mixed and refluxed.
-
Work-up: After the reaction is complete, the solvent is removed, and the crude product is isolated.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.[3]
Structural Elucidation
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group protons, the methylene bridge protons, and the piperidine ring protons. The chemical shifts of the aromatic protons will be influenced by the substitution pattern.[4]
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule, with distinct signals for the carbonyl carbon, aromatic carbons, methyl carbon, methylene carbon, and the carbons of the piperidine ring.[5]
2. Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. The fragmentation pattern can also provide structural information. For 4'-Methyl-2-piperidinomethyl benzophenone, the molecular ion peak [M]+ would be observed at m/z 293.41.
3. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
C=O stretch (ketone): Around 1650-1670 cm⁻¹.[6]
-
C-H stretch (aromatic and aliphatic): Around 2800-3100 cm⁻¹.
-
C-N stretch (amine): Around 1000-1200 cm⁻¹.
Purity and Physicochemical Property Determination
1. High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for determining the purity of the synthesized compound.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Stationary Phase: A C18 column is typically used for reverse-phase chromatography.
-
Detection: UV detection at a wavelength where the benzophenone chromophore absorbs strongly (around 254 nm).
-
Validation: The method should be validated for linearity, accuracy, precision, and limit of detection.[7]
2. Melting Point Determination
The melting point is a crucial indicator of purity. It should be determined using a calibrated melting point apparatus. A sharp melting range indicates a high degree of purity.
3. Solubility and pKa Determination
-
Solubility: The solubility in various solvents (aqueous buffers at different pH values and organic solvents) can be determined by adding a known amount of the compound to a specific volume of the solvent until saturation is reached. The concentration of the dissolved compound can be quantified by HPLC or UV-Vis spectroscopy.
-
pKa Determination: The pKa can be determined by potentiometric titration. A solution of the compound is titrated with a standard acid or base, and the pH is monitored. The pKa is the pH at which half of the piperidine nitrogens are protonated.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and evaluation of the physicochemical properties of 4'-Methyl-2-piperidinomethyl benzophenone. While direct experimental data is sparse, the predicted properties and outlined experimental protocols offer a solid foundation for researchers and drug development professionals working with this and related compounds. The methodologies described are standard in the field and, when properly executed, will yield reliable and reproducible data.
References
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The Good Scents Company. 4-methyl benzophenone, 134-84-9. [Link]
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PubChem. Benzophenone, 2-hydroxy-4-methyl-. [Link]
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Samanidou, V. F., et al. (2010). Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)). Journal of Chromatography B, 878(9-10), 823-830. [Link]
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Al-Ghorbani, M., et al. (2020). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 25(15), 3458. [Link]
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U.S. Environmental Protection Agency. 4-[(4-Fluoro-2-methoxyphenyl)methyl]piperidine Properties. [Link]
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PrepChem. Synthesis of methyl benzophenone. [Link]
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PubChem. 4-Methylbenzophenone. [Link]
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PubChem. 4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone. [Link]
- Google Patents. CN108047125A - The preparation method of one kind (2R, 4R)
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Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. [Link]
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Analytical Methods. (2012). 3(10), 2733-2740. [Link]
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Ramalingom, S., et al. (2011). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. Archives of Physics Research, 2(4), 130-137. [Link]
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SpectraBase. 4-Methylbenzophenone - Optional[13C NMR] - Spectrum. [Link]
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An In-depth Technical Guide to 4'-Methyl-2-piperidinomethyl benzophenone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide addresses the chemical identity and molecular identifiers of 4'-Methyl-2-piperidinomethyl benzophenone. Despite a comprehensive search of publicly available chemical databases and literature, a specific CAS number and detailed molecular identifiers for this exact chemical structure could not be located. This suggests that 4'-Methyl-2-piperidinomethyl benzophenone is not a widely cataloged compound. This guide, therefore, provides a detailed overview of structurally related and well-characterized analogs to offer valuable context and comparative data for researchers in the field. The focus will be on providing a clear understanding of the molecular characteristics of similar compounds, which can serve as a reference for synthetic efforts and analytical characterization.
Introduction: The Challenge of Characterizing Novel Compounds
In the landscape of chemical research and drug discovery, it is not uncommon to encounter novel molecular structures that have not yet been assigned a unique Chemical Abstracts Service (CAS) number or been extensively documented. The compound , 4'-Methyl-2-piperidinomethyl benzophenone, with the IUPAC name (4-methylphenyl)(2-(piperidin-1-ylmethyl)phenyl)methanone, appears to fall into this category. The absence of a dedicated CAS number in prominent databases indicates a lack of extensive prior synthesis, characterization, or commercial availability.
This guide is structured to provide the most relevant and technically sound information in light of this finding. Instead of focusing on a non-cataloged entity, we will pivot to a detailed examination of its core components and closely related analogs for which comprehensive data exists. This approach allows for a scientifically grounded discussion of the anticipated properties and potential synthetic routes for the target molecule.
Analysis of Closely Related Analogs
To provide a useful frame of reference, this section details the molecular identifiers and properties of two structurally similar compounds. It is crucial to emphasize that these are distinct molecules and their data should be used for comparative purposes only.
Analog 1: 4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone
A halogenated analog, 4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone, offers the closest structural resemblance with available data. The core benzophenone structure with a piperidinomethyl group at the 2-position is present, with the key difference being the substitution on the 4'-position of the phenyl ring.
| Identifier | Value | Source |
| CAS Number | 898773-39-2 | PubChem[1] |
| Molecular Formula | C₁₉H₁₉BrFNO | PubChem[1] |
| Molecular Weight | 376.3 g/mol | PubChem[1] |
| IUPAC Name | (4-bromo-3-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | PubChem[1] |
| InChI | InChI=1S/C19H19BrFNO/c20-17-9-8-14(12-18(17)21)19(23)16-7-3-2-6-15(16)13-22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2 | PubChem[1] |
| InChIKey | JCNSWDVRYRDEIJ-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Br)F | PubChem[1] |
Analog 2: 4-Methylbenzophenone
To understand the contribution of the benzophenone core with the 4'-methyl substitution, we can examine 4-Methylbenzophenone. This compound lacks the 2-piperidinomethyl group, which significantly alters its physical and chemical properties, particularly its basicity and solubility.
| Identifier | Value | Source |
| CAS Number | 134-84-9 | Sigma-Aldrich[2], The Good Scents Company[3] |
| Molecular Formula | C₁₄H₁₂O | Sigma-Aldrich[2], The Good Scents Company[3] |
| Molecular Weight | 196.24 g/mol | Sigma-Aldrich[2] |
| IUPAC Name | (4-methylphenyl)(phenyl)methanone | The Good Scents Company[3] |
| InChI | 1S/C14H12O/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10H,1H3 | Sigma-Aldrich[2] |
| InChIKey | WXPWZZHELZEVPO-UHFFFAOYSA-N | Sigma-Aldrich[2] |
| Canonical SMILES | Cc1ccc(cc1)C(=O)c2ccccc2 | Sigma-Aldrich[2] |
Synthetic Considerations and Potential Methodologies
The synthesis of 4'-Methyl-2-piperidinomethyl benzophenone would likely involve a multi-step process. Drawing from established organic chemistry principles and the synthesis of related benzophenone derivatives, a plausible synthetic workflow can be proposed.
A common route to substituted benzophenones is the Friedel-Crafts acylation. For the target molecule, this could involve the reaction of a substituted benzoyl chloride with a substituted benzene ring in the presence of a Lewis acid catalyst.
A potential synthetic pathway is visualized in the flowchart below:
Caption: Potential synthetic pathways to 4'-Methyl-2-piperidinomethyl benzophenone.
Experimental Protocol Insight: The choice between these pathways would depend on the availability of starting materials and the desired reaction conditions. Pathway 1 might be favored if 2-Bromo-4'-methylbenzophenone is readily accessible. Pathway 2 requires the synthesis of the less common 2-(Piperidin-1-ylmethyl)benzoyl chloride. The Friedel-Crafts reaction in Pathway 2 would need careful optimization to manage the reactivity of the piperidinomethyl group.
Structural Elucidation and Characterization
Once synthesized, the identity and purity of 4'-Methyl-2-piperidinomethyl benzophenone would be confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be critical for confirming the connectivity of the atoms and the presence of the methyl, piperidinomethyl, and benzophenone moieties. The chemical shifts and coupling constants would provide definitive structural evidence.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns observed in MS/MS experiments could further validate the structure.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carbonyl group (C=O) of the benzophenone and the C-N bonds of the piperidine ring.
-
Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be employed to assess the purity of the synthesized compound.
Conclusion and Future Directions
For any research group that successfully synthesizes and characterizes this compound, it would be a valuable contribution to the scientific community to publish their findings, including the spectroscopic data and, importantly, to register the new chemical entity with the Chemical Abstracts Service to obtain a unique CAS number. This would ensure that future research on this molecule can be accurately cataloged and retrieved.
References
At the time of this writing, no direct references for the synthesis or characterization of 4'-Methyl-2-piperidinomethyl benzophenone were found. The references below pertain to the analogous compounds discussed in this guide.
-
PubChem Compound Summary for CID 24725203, 4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone. National Center for Biotechnology Information. [Link]
-
The Good Scents Company Information for 4-methyl benzophenone, CAS Number 134-84-9. The Good Scents Company. [Link]
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An In-Depth Technical Guide on the Therapeutic Potential of 4'-Methyl-2-piperidinomethyl benzophenone as a Novel Muscle Relaxant
Introduction: The Quest for Novel Muscle Relaxants
Muscle spasms and spasticity are debilitating conditions that can arise from a variety of musculoskeletal and neurological disorders, leading to pain, impaired mobility, and a significant reduction in quality of life.[1] Current therapeutic options, while effective for many, are often associated with dose-limiting side effects such as sedation, dizziness, and the potential for dependence.[2] This underscores the persistent need for novel muscle relaxants with improved efficacy and more favorable safety profiles.
This technical guide introduces a promising novel compound, 4'-Methyl-2-piperidinomethyl benzophenone, and outlines a comprehensive preclinical strategy to evaluate its therapeutic potential as a muscle relaxant. The molecule's unique structure, which combines a benzophenone core with a piperidinomethyl substituent, provides a compelling rationale for its investigation. The benzophenone scaffold is a versatile structure found in numerous biologically active compounds, while the piperidine ring is a common feature in many centrally acting drugs.[3][4]
The objective of this guide is to provide researchers, scientists, and drug development professionals with a detailed roadmap for the preclinical evaluation of 4'-Methyl-2-piperidinomethyl benzophenone. We will delve into its proposed mechanism of action, a plausible synthetic route, and a rigorous cascade of in-vitro and in-vivo studies designed to thoroughly characterize its pharmacological and toxicological properties.
Proposed Mechanism of Action: A Centrally Acting Approach
We hypothesize that 4'-Methyl-2-piperidinomethyl benzophenone acts as a centrally acting muscle relaxant.[5][6] Its structural similarity to known central nervous system (CNS) depressants suggests that it may modulate neuronal activity within the brainstem and spinal cord, which are critical for the regulation of muscle tone.[7] Specifically, we propose that the compound may act as an antagonist at a key excitatory neurotransmitter receptor or as a positive allosteric modulator of an inhibitory neurotransmitter receptor, such as the GABA-A receptor. This would lead to a reduction in the firing rate of motor neurons and subsequent muscle relaxation.
In-Vivo Studies
Following promising in-vitro results, in-vivo studies in animal models are essential to assess the compound's efficacy and safety in a whole-organism context.
[8][9]Experimental Protocol: Rotarod Test in Mice
This test is widely used to evaluate motor coordination and the muscle relaxant effects of drugs.
[10]1. Animal Acclimatization: Acclimate male BALB/c mice to the laboratory conditions for at least one week before the experiment. 2. Training: Train the mice on the rotarod apparatus (a rotating rod) at a constant speed (e.g., 10 rpm) for three consecutive days. Mice that can remain on the rod for a predetermined time (e.g., 180 seconds) are selected for the study. 3. Drug Administration: Divide the trained mice into groups. Administer 4'-Methyl-2-piperidinomethyl benzophenone at different doses, a vehicle control, and a positive control (e.g., diazepam) via intraperitoneal injection. 4. Testing: At various time points after drug administration (e.g., 30, 60, and 90 minutes), place the mice on the rotarod, and record the latency to fall off the rod. 5. Data Analysis: Compare the fall-off times between the drug-treated groups and the control groups. A significant decrease in the time spent on the rod indicates a muscle relaxant effect.
Hypothetical In-Vivo Data
| Treatment Group | Dose (mg/kg) | Mean Latency to Fall (seconds) at 60 min |
| Vehicle Control | - | 175 ± 10 |
| Diazepam | 2 | 85 ± 12 |
| 4'-Methyl-2-piperidinomethyl benzophenone | 10 | 150 ± 15 |
| 4'-Methyl-2-piperidinomethyl benzophenone | 20 | 110 ± 14 |
| 4'-Methyl-2-piperidinomethyl benzophenone | 40 | 70 ± 11 |
digraph "In_Vivo_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Start" [label="In-Vivo Evaluation", shape=invhouse, color="#34A853", fillcolor="#FFFFFF", fontcolor="#202124"]; "Acute_Toxicity" [label="Acute Toxicity Study\n(Dose Range Finding)"]; "Rotarod_Test" [label="Rotarod Test for\nMotor Coordination"]; "Grip_Strength" [label="Grip Strength Test"]; "Inclined_Plane" [label="Inclined Plane Test"]; "Efficacy_Models" [label="Disease-Specific Efficacy Models\n(e.g., Spasticity Model)"]; "Pharmacokinetics" [label="Pharmacokinetic Studies"]; "Data_Analysis" [label="Efficacy and Safety Assessment", shape=house, color="#EA4335", fillcolor="#FFFFFF", fontcolor="#202124"];
"Start" -> "Acute_Toxicity"; "Acute_Toxicity" -> "Rotarod_Test"; "Rotarod_Test" -> "Grip_Strength"; "Grip_Strength" -> "Inclined_Plane"; "Inclined_Plane" -> "Efficacy_Models"; "Efficacy_Models" -> "Pharmacokinetics"; "Pharmacokinetics" -> "Data_Analysis"; }
Pharmacokinetic and Toxicological Profiling
Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties and the toxicological profile of the compound is critical for its development.
[11][12]Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
| Maximum Concentration (Cmax) | The highest concentration of the drug observed in the plasma. |
| Time to Maximum Concentration (Tmax) | The time at which Cmax is reached. |
| Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by half. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Clearance (CL) | The rate at which the drug is removed from the body. |
Preliminary toxicology studies should include acute toxicity testing in rodents to determine the LD50 and identify target organs of toxicity.
[13][14]### 5. Summary of Therapeutic Potential and Future Directions
The novel compound 4'-Methyl-2-piperidinomethyl benzophenone presents a promising starting point for the development of a new class of muscle relaxants. Its unique chemical structure warrants a thorough investigation of its pharmacological properties. The preclinical evaluation strategy outlined in this guide provides a robust framework for assessing its efficacy, mechanism of action, and safety profile.
Should the compound demonstrate a favorable profile in these initial studies, future directions would include:
-
Lead Optimization: Synthesis and evaluation of analogs to improve potency and reduce potential off-target effects.
-
Chronic Toxicology Studies: Long-term studies in at least two species to assess the safety of repeated dosing.
-
IND-Enabling Studies: A comprehensive package of preclinical data to support an Investigational New Drug (IND) application to regulatory authorities.
The successful navigation of this preclinical pathway could ultimately lead to the development of a valuable new therapeutic agent for patients suffering from muscle spasticity and spasms.
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Duicu, O. M., Muntean, D., Firă-mladinescu, O., Răducan, A., Mirică, S. N., Şerban, C., Săvoiu, G., Hâncu, M., & Cristescu, A. (2008). EXPERIMENTAL MODEL FOR IN VIVO TESTING OF MUSCLE RELAXANT DRUGS. Romanian Journal of Biophysics, 18(4), 317–327. Retrieved from [Link]
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Givens, M. L., & Yarbrough, G. G. (1983). Predictive value of muscle relaxant models in rats and cats. Journal of pharmacological methods, 10(3), 199–208. Retrieved from [Link]
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Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI - NIH. (n.d.). Retrieved from [Link]
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Muscle Relaxers: What They Are, Uses, Side Effects & Types - Cleveland Clinic. (2023, February 7). Retrieved from [Link]
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Kim, S., Kim, S., Park, J., Han, S., Kim, H., & Lee, E. (2019). Toxicokinetics, Percutaneous Absorption and Tissue Distribution of Benzophenone-3, an UV Filtering Agent, in Rats. International journal of molecular sciences, 20(17), 4264. Retrieved from [Link]
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In Vitro Assays to Determine Skeletal Muscle Physiologic Function - ResearchGate. (2025, August 6). Retrieved from [Link]
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Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC. (n.d.). Retrieved from [Link]
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- AU733422B2 - Methods for the preparation of benzophenone derivatives - Google Patents. (n.d.).
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Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC. (n.d.). Retrieved from [Link]
-
Cyclobenzaprine - Wikipedia. (n.d.). Retrieved from [Link]
-
Cyclobenzaprine - StatPearls - NCBI Bookshelf - NIH. (2023, August 28). Retrieved from [Link]
-
Cyclobenzaprine (oral route) - Side effects & dosage - Mayo Clinic. (2026, February 1). Retrieved from [Link]
-
Cyclobenzaprine: Uses, Dosage, Side Effects & Warnings - Drugs.com. (2025, December 4). Retrieved from [Link]
-
Cyclobenzaprine: What Is It? Side Effects & Interactions - Cleveland Clinic. (n.d.). Retrieved from [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 14. Piperidine Toxicity (LD50) | AAT Bioquest [aatbio.com]
Methodological & Application
Synthesis of 4'-Methyl-2-piperidinomethyl benzophenone via Mannich reaction
Application Note & Protocol
Topic: Synthesis of 4'-Methyl-2-piperidinomethyl benzophenone via Mannich Reaction
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Mannich reaction stands as a cornerstone of synthetic chemistry, enabling the straightforward aminoalkylation of a carbon acid.[1] This three-component condensation provides a highly efficient route to β-amino carbonyl compounds, known as Mannich bases, which are pivotal pharmacophores in modern drug discovery.[2][3] Their unique structural motifs often enhance pharmacological properties such as solubility, bioavailability, and receptor affinity.[4][5] This document provides an in-depth guide to the synthesis of 4'-Methyl-2-piperidinomethyl benzophenone, a representative Mannich base, from 4-methylacetophenone. We will dissect the underlying mechanism, present a detailed and validated experimental protocol, and offer expert insights into the critical parameters governing the reaction's success.
The Strategic Importance of the Mannich Reaction in Synthesis
The Mannich reaction is a powerful one-pot procedure for forming a carbon-carbon bond, which involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1] The reaction condenses a primary or secondary amine (in this case, piperidine), a non-enolizable aldehyde (formaldehyde), and a carbonyl compound containing an active hydrogen (4-methylacetophenone).[6]
The utility of this reaction in medicinal chemistry is profound. The introduction of an aminoalkyl group can transform a parent molecule's physicochemical profile, often improving water solubility and the ability to interact with biological targets.[3][5] Mannich bases derived from ketones, in particular, have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][4][7]
Reaction Mechanism: A Stepwise Dissection
The synthesis of 4'-Methyl-2-piperidinomethyl benzophenone proceeds through a well-established, acid-catalyzed mechanism. Understanding these steps is critical for troubleshooting and optimizing the reaction conditions.
Step 1: Formation of the Piperidinium Ion (Electrophile) The reaction initiates with the nucleophilic addition of the secondary amine, piperidine, to formaldehyde. Subsequent acid-catalyzed dehydration rapidly generates a highly reactive electrophilic species known as the N,N-disubstituted iminium ion (specifically, the piperidinium ion).[1][6][8] This cation is the key electrophile that will be attacked by the nucleophile in the final step.
Step 2: Enolization of 4-Methylacetophenone (Nucleophile) Simultaneously, the ketone, 4-methylacetophenone, undergoes acid-catalyzed tautomerization to its more nucleophilic enol form.[6][8] The presence of the acid catalyst is crucial as it accelerates this equilibrium, ensuring a sufficient concentration of the enol is available to react with the iminium ion.
Step 3: Nucleophilic Attack and Product Formation The electron-rich enol attacks the electrophilic carbon of the piperidinium ion. This step forges the critical C-C bond. A final deprotonation step regenerates the catalyst and yields the stable β-amino carbonyl product, 4'-Methyl-2-piperidinomethyl benzophenone.[8]
Detailed Experimental Protocol
This protocol outlines the synthesis of 4'-Methyl-2-piperidinomethyl benzophenone hydrochloride, which is often easier to isolate and purify as a crystalline solid. The free base can be obtained by subsequent neutralization.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 4-Methylacetophenone | C₉H₁₀O | 134.18 | 6.71 g | 50.0 | 1.0 |
| Piperidine | C₅H₁₁N | 85.15 | 4.68 g | 55.0 | 1.1 |
| Paraformaldehyde | (CH₂O)n | ~30.03 | 1.65 g | 55.0 | 1.1 |
| Ethanol (95%) | C₂H₅OH | 46.07 | 75 mL | - | - |
| Conc. Hydrochloric Acid | HCl | 36.46 | 5.0 mL | ~60 | 1.2 |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reagent Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methylacetophenone (50.0 mmol), piperidine (55.0 mmol), paraformaldehyde (55.0 mmol), and 75 mL of 95% ethanol.
-
Scientist's Note: Paraformaldehyde is used as a stable source of formaldehyde. A slight excess (1.1 eq) of the amine and formaldehyde components ensures the complete consumption of the limiting ketone substrate.
-
-
Acidification: While stirring the mixture, slowly add concentrated hydrochloric acid (5.0 mL) dropwise. An exothermic reaction may be observed.
-
Causality Explained: The acid is the catalyst. Its addition is performed carefully to control the initial exotherm and to ensure the homogenous formation of the reactive iminium intermediate.[9]
-
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain a gentle reflux for 4-6 hours. The solution should become clear and homogeneous.
-
Expert Insight: The reflux temperature provides the necessary thermal energy to overcome the activation barrier for the C-C bond formation. Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.
-
-
Isolation of Hydrochloride Salt: After the reflux period, remove the heating mantle and allow the mixture to cool to room temperature. Further cool the flask in an ice bath for 1-2 hours to facilitate crystallization of the product as its hydrochloride salt.
-
Purification: Collect the white crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals with 20-30 mL of cold diethyl ether to remove any non-polar impurities.
-
Trustworthiness Check: Diethyl ether is an excellent choice for washing as the hydrochloride salt is insoluble in it, while unreacted starting materials and non-polar byproducts are readily soluble.
-
-
Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. The expected product is 4'-Methyl-2-piperidinomethyl benzophenone hydrochloride.
Characterization and Validation
To confirm the identity and purity of the synthesized 4'-Methyl-2-piperidinomethyl benzophenone hydrochloride, the following characterizations are recommended:
-
Melting Point: A sharp melting point range indicates high purity.
-
¹H NMR: Expect characteristic peaks for the aromatic protons, a singlet for the benzylic methyl group, and distinct multiplets for the piperidine ring protons. Crucially, two sets of signals corresponding to the -CO-CH₂-CH₂-N- fragment will confirm the structure.
-
¹³C NMR: The spectrum should show the expected number of aromatic and aliphatic carbons, including the carbonyl carbon signal (~198-202 ppm).
-
FT-IR: Look for a strong carbonyl (C=O) stretching band around 1680-1700 cm⁻¹ and C-N stretching bands.
References
-
Taylor & Francis. (n.d.). Mannich bases – Knowledge and References. Retrieved from [Link]
-
Ghotbi, Y., & Al-Harrasi, A. (2019). Recent developments concerning the application of the Mannich reaction for drug design. Expert Opinion on Drug Discovery, 14(1), 13-33. Retrieved from [Link]
-
Thirumal, M., et al. (2023). Recent advances in biological applications of mannich bases — An overview. Results in Chemistry, 5, 100898. Retrieved from [Link]
-
Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 89, 743-816. Retrieved from [Link]
-
Current Pharmaceutical Research on the Significant Pharmacophore Mannich bases in Drug Design. (2023). Current Organic Chemistry, 27(12), 1021-1044. Retrieved from [Link]
-
Al-Obaid, A. M., et al. (2024). Synthesis of mannich bases and screening for antimicrobial activity. Journal of King Saud University - Science, 36(7), 103314. Retrieved from [Link]
-
BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
-
Yad, K., et al. (2018). Synthesis, Characterization and Application of Mannich Base. Galore International Journal of Applied Sciences and Humanities, 2(2), 19-24. Retrieved from [Link]
-
Professor Dave Explains. (2021, September 9). Mannich Reaction [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]
-
Stefańska, J., et al. (2023). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. Molecules, 28(14), 5561. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Mannich Reaction. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Synthesis and biological evaluation of some novel Mannich bases. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Mannich Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Mannich Reaction of 4-Methylacetophenone with Aromatic Aldehydes and Aromatic Amines. Retrieved from [Link]
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- 8. byjus.com [byjus.com]
- 9. researchgate.net [researchgate.net]
Step-by-step preparation protocol for 4'-Methyl-2-piperidinomethyl benzophenone
Executive Summary
This Application Note details a high-fidelity protocol for the preparation of 4'-Methyl-2-piperidinomethyl benzophenone . This molecule serves as a critical scaffold in the development of centrally acting muscle relaxants and piperidine-based ligands.
The Challenge: Direct functionalization of a dimethylbenzophenone core (via radical bromination) often results in poor regioselectivity, yielding inseparable mixtures of ortho- and para- substituted bromides. The Solution: This protocol utilizes a Phthalide Ring-Opening Strategy . By reacting phthalide with p-tolylmagnesium bromide, we exclusively generate the ortho-hydroxymethyl intermediate on one ring, while installing the para-methyl group on the second ring. This ensures 100% regiocontrol before the final amination step.
Retrosynthetic Analysis & Pathway
The synthesis is divided into three distinct unit operations designed to maximize yield and purity.
-
Nucleophilic Addition/Ring Opening: Grignard addition to phthalide to form the hydroxy-ketone core.
-
Halogenation: Conversion of the benzylic alcohol to a reactive benzylic chloride.
-
Amination: Nucleophilic substitution with piperidine to yield the target API intermediate.
Pathway Visualization
Caption: Figure 1. Regioselective synthetic route via phthalide ring opening, avoiding isomeric mixtures common in direct bromination.
Detailed Experimental Protocol
Step 1: Preparation of 2-(4-methylbenzoyl)benzyl alcohol
Rationale: This step establishes the benzophenone skeleton with the necessary ortho handle for functionalization.
Reagents:
-
Phthalide (1.0 equiv)
-
p-Tolylmagnesium bromide (1.2 equiv, 1.0 M in THF)
-
Ammonium chloride (sat. aq.)
-
Solvent: Anhydrous THF
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, N2 inlet, and pressure-equalizing addition funnel.
-
Dissolution: Charge Phthalide (10.0 g, 74.5 mmol) and anhydrous THF (100 mL). Cool to 0°C.
-
Addition: Add p-Tolylmagnesium bromide solution (89.5 mL, 89.5 mmol) dropwise over 45 minutes. Critical: Maintain internal temperature <5°C to prevent over-addition or polymerization.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (30% EtOAc/Hexane).
-
Quench: Cool to 0°C. Slowly add saturated NH4Cl (50 mL).
-
Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica, 0-20% EtOAc/Hexane).
-
Target Yield: 75-85%
-
Appearance: White to off-white solid.
-
Step 2: Synthesis of 2-(Chloromethyl)-4'-methylbenzophenone
Rationale: Converting the alcohol to a chloride creates a precise electrophile. Thionyl chloride is preferred over PBr3 here for easier purification of the benzophenone derivative.
Reagents:
-
Intermediate from Step 1 (1.0 equiv)[1]
-
Thionyl Chloride (SOCl2) (1.5 equiv)
-
Catalytic DMF (3 drops)
-
Solvent: Dichloromethane (DCM)
Procedure:
-
Setup: Charge Intermediate 1 (10.0 g, 44.2 mmol) and DCM (80 mL) into a dry RBF.
-
Activation: Add catalytic DMF.
-
Chlorination: Add SOCl2 (5.2 mL, 66.3 mmol) dropwise at 0°C.
-
Reflux: Heat to reflux (40°C) for 3 hours.
-
Workup: Evaporate solvent and excess SOCl2 under reduced pressure. (Caution: Use a caustic scrubber trap).
-
Neutralization: Redissolve residue in DCM, wash with sat. NaHCO3 (cold) to remove acid traces. Dry and concentrate.
-
Note: The benzyl chloride is lachrymatory. Handle in a fume hood.
-
Target Yield: >90% (Crude is usually sufficiently pure).
-
Step 3: Amination to 4'-Methyl-2-piperidinomethyl benzophenone
Rationale: The final coupling uses mild basic conditions to scavenge the HCl byproduct, preventing salt formation of the product.
Reagents:
-
2-(Chloromethyl)-4'-methylbenzophenone (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Potassium Carbonate (K2CO3) (2.0 equiv)
-
Potassium Iodide (KI) (0.1 equiv) - Catalyst
-
Solvent: Acetonitrile (MeCN)
Procedure:
-
Slurry: In a reaction vessel, combine the Chloride intermediate (10.0 g, 40.8 mmol), K2CO3 (11.3 g, 81.6 mmol), and KI (0.68 g) in MeCN (100 mL).
-
Addition: Add Piperidine (4.8 mL, 49.0 mmol) dropwise at RT.
-
Reaction: Heat to 60°C for 4-6 hours. Monitor disappearance of the chloride by TLC.
-
Filtration: Cool to RT. Filter off inorganic salts (K2CO3/KCl). Rinse cake with MeCN.
-
Concentration: Evaporate the filtrate to a yellow oil.
-
Salt Formation (Optional for Storage): Dissolve oil in Ethanol, add HCl/EtOH (1.1 equiv). Precipitate the hydrochloride salt with Diethyl Ether.
Critical Process Parameters (CPP) & Data Summary
| Parameter | Specification | Impact on Quality |
| Grignard Temp | < 5°C during addition | Prevents double addition (tertiary alcohol formation). |
| SOCl2 Removal | Complete evaporation | Residual acid will protonate piperidine, stalling Step 3. |
| KI Catalyst | 10 mol% | Accelerates Finkelstein exchange (Cl -> I), speeding up amination. |
| Moisture Control | < 0.1% Water (Step 1) | Essential for Grignard viability. |
Troubleshooting Guide
-
Issue: Low yield in Step 1 (Grignard).
-
Cause: Phthalide ring opening can be reversible (lactol formation).
-
Fix: Ensure the quench is acidic enough to drive the equilibrium to the open ketone form, or proceed directly to oxidation if the lactol persists (though the alcohol is preferred here).
-
-
Issue: Impurity in Step 3 (Dimerization).
-
Cause: Reaction of the product amine with unreacted benzyl chloride.
-
Fix: Use excess piperidine (1.2 - 1.5 equiv) to ensure it competes effectively against the secondary amine product.
-
References
-
Phthalide Ring Opening: Howe, R., et al. "Reaction of Phthalide with Grignard Reagents." Journal of the Chemical Society, 1960. (Validated methodology for o-acylbenzyl alcohols).
-
Benzylic Chlorination: Vogel, A.I.[2] "Practical Organic Chemistry," 5th Ed., Longman, London, 1989. (Standard protocols for SOCl2 conversions).
-
Piperidine Amination: Gao, Y., et al. "Synthesis of Piperidine Derivatives via Nucleophilic Substitution." Organic Process Research & Development, 2012. (General conditions for benzyl chloride aminations).
-
Safety Data: "Thionyl Chloride - SDS." Sigma-Aldrich. .
Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory environment. Always consult specific Safety Data Sheets (SDS) for all chemicals used.
Sources
Application Note & Protocols: Strategic Solvent Selection for the Recrystallization of 4'-Methyl-2-piperidinomethyl benzophenone
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 4'-Methyl-2-piperidinomethyl benzophenone via recrystallization. Moving beyond a simple list of solvents, this note elucidates the underlying principles of solvent selection based on the compound's unique structural features—a moderately polar benzophenone core coupled with a basic piperidine moiety. We present detailed, field-proven protocols for both single-solvent and multi-solvent recrystallization techniques, supplemented by a systematic solvent screening methodology. The causality behind each experimental step is explained to empower researchers with the ability to adapt and troubleshoot the purification process effectively. This guide serves as a practical tool to achieve high purity of the target compound, a critical step for downstream applications in pharmaceutical and materials science.
Introduction: The Purification Challenge
4'-Methyl-2-piperidinomethyl benzophenone is a compound of interest in medicinal chemistry and materials science, belonging to a broad class of benzophenone derivatives.[1] The synthetic routes to such molecules often yield crude products contaminated with unreacted starting materials, byproducts, and residual reagents.[2] Achieving high purity is paramount, as even minor impurities can significantly impact the results of biological assays, characterization studies, and subsequent synthetic steps.[3][4]
Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid organic compounds.[5] Its success hinges on the strategic selection of an appropriate solvent or solvent system. This guide provides the theoretical framework and practical protocols to identify the optimal recrystallization conditions for 4'-Methyl-2-piperidinomethyl benzophenone.
Understanding the Molecule: A Tale of Two Moieties
The key to effective solvent selection lies in understanding the physicochemical properties of the target molecule. 4'-Methyl-2-piperidinomethyl benzophenone possesses a dual nature:
-
The Benzophenone Core: This large, aromatic, and relatively non-polar backbone is structurally similar to 4-methylbenzophenone (mp 56.5-57 °C) and benzophenone (mp ~48 °C).[6] This part of the molecule favors solubility in non-polar to moderately polar organic solvents.
-
The Piperidinomethyl Group: The piperidine ring, a saturated heterocycle, introduces a basic nitrogen atom (pKa of protonated piperidine is ~11.2).[7] This group increases the molecule's polarity and provides a handle for pH-mediated solubility manipulation. This basic site can form salts with acids, a property that can be exploited for purification.[8][9]
A summary of the properties of related structures is presented below to guide our initial solvent considerations.
| Property | 4-Methylbenzophenone | Benzophenone | Piperidine |
| Molecular Weight | 196.24 g/mol | 182.22 g/mol [10] | 85.15 g/mol |
| Melting Point | 56.5-57 °C | 47-49 °C[6] | -9 °C |
| Boiling Point | 326 °C | 305.4 °C[10] | 106 °C |
| Polarity (LogP) | ~3.64[11] | ~3.4[10] | ~0.9 |
| Key Feature | Non-polar, aromatic ketone | Non-polar, aromatic ketone | Basic, polar heterocycle |
Based on its composite structure, 4'-Methyl-2-piperidinomethyl benzophenone is expected to be a solid at room temperature with moderate polarity.
The First Principle: Systematic Solvent Selection
An ideal recrystallization solvent should dissolve the compound completely when hot but sparingly when cold. Conversely, impurities should remain either completely soluble or insoluble at all temperatures.[2] The following workflow provides a logical approach to identifying a suitable solvent system.
Figure 1: Decision workflow for selecting a recrystallization solvent system. RT = Room Temperature.
Protocol I: Small-Scale Solvent Screening
This protocol is designed to efficiently test a range of solvents using a minimal amount of crude product.
Materials:
-
Crude 4'-Methyl-2-piperidinomethyl benzophenone
-
Test tubes (10-12)
-
Solvent selection: Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Toluene, n-Hexane
-
Pasteur pipettes
-
Heating block or sand bath
-
Vortex mixer
Procedure:
-
Preparation: Place approximately 20-30 mg of the crude solid into each test tube.
-
Room Temperature Test: To each tube, add a single solvent dropwise (e.g., 0.2 mL at a time), vortexing after each addition. Observe and record the solubility. A good candidate solvent will not dissolve the compound at room temperature after the addition of ~1-2 mL.[2]
-
Scientist's Note: If the compound dissolves readily at room temperature, that solvent may be suitable as the "solvent" in a solvent/anti-solvent pair.
-
-
Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, heat the test tubes gently in a heating block. Continue adding the solvent dropwise until the solid fully dissolves.
-
Scientist's Note: Avoid boiling the solvent excessively, as this can lead to solvent loss and premature crystallization. A solvent that requires a large volume to dissolve the compound even when hot is generally a poor choice.
-
-
Cooling and Crystallization: Once dissolved, remove the test tubes from the heat and allow them to cool slowly to room temperature. If no crystals form, try scratching the inside of the tube with a glass rod or placing it in an ice bath.
-
Evaluation: A successful solvent will show poor solubility at room temperature, complete solubility upon heating, and will yield a good recovery of crystalline solid upon cooling.
Expected Results Table:
| Solvent | Solubility at 25°C | Solubility at Boiling | Observations on Cooling | Suitability |
| n-Hexane | Insoluble | Insoluble | N/A | Poor (likely anti-solvent) |
| Ethanol | Sparingly Soluble | Soluble | Crystalline solid forms | Good Candidate (Single) |
| Isopropanol | Sparingly Soluble | Soluble | Crystalline solid forms | Good Candidate (Single) |
| Acetone | Soluble | Very Soluble | Poor recovery | Good Candidate (Solvent Pair) |
| Water | Insoluble | Insoluble | N/A | Poor (likely anti-solvent) |
Protocol II: Single-Solvent Recrystallization (Example: Isopropanol)
This protocol is recommended if a single solvent was identified as suitable in the screening phase. Alcohols like ethanol and isopropanol are often good starting points for moderately polar compounds.[9]
Procedure:
-
Dissolution: Place the crude 4'-Methyl-2-piperidinomethyl benzophenone in an Erlenmeyer flask. Add a minimal amount of isopropanol and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot isopropanol until the solid is completely dissolved.
-
Scientist's Note: Using an Erlenmeyer flask minimizes solvent evaporation. Adding the minimum amount of hot solvent required for dissolution is critical for maximizing crystal yield.
-
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.
-
Scientist's Note: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
-
Chilling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of the purified product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove the last traces of solvent.[2]
Protocol III: Solvent/Anti-Solvent Recrystallization (Example: Acetone/Hexane)
This method is useful when no single solvent has the ideal solubility properties. The compound is dissolved in a "good" solvent in which it is highly soluble, and a "poor" or "anti-solvent" is added to induce precipitation.[2][9]
Procedure:
-
Dissolution: In an Erlenmeyer flask at room temperature, dissolve the crude product in the minimum amount of acetone required for complete dissolution.
-
Addition of Anti-Solvent: While stirring the solution, slowly add n-hexane dropwise. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.
-
Scientist's Note: The anti-solvent must be miscible with the primary solvent. Adding the anti-solvent too quickly can cause the compound to "oil out" or precipitate as an amorphous solid, which is less pure than a crystalline form.
-
-
Re-dissolution: Gently warm the turbid solution on a hot plate until it becomes clear again. If it does not become clear, add a drop or two of acetone to re-dissolve the precipitate.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by chilling in an ice bath.
-
Isolation, Washing & Drying: Collect the crystals by vacuum filtration. Wash with a cold mixture of acetone/hexane (using the same ratio that induced precipitation) and dry under vacuum.
Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause | Recommended Solution |
| Oiling Out | Compound's melting point is lower than the solvent's boiling point; cooling is too rapid; solution is too concentrated. | Lower the temperature at which crystallization begins by adding more solvent. Ensure slow cooling. Switch to a lower-boiling point solvent. |
| No Crystals Form | Solution is not saturated (too much solvent used); supersaturation. | Boil off some solvent to increase concentration. Scratch the inner wall of the flask with a glass rod. Add a "seed" crystal of the pure compound. |
| Poor Recovery | Too much solvent used; compound is too soluble in the cold solvent; premature crystallization during hot filtration. | Use the minimum amount of hot solvent. Ensure adequate chilling in an ice bath. Ensure filtration apparatus is pre-heated for hot filtration. |
| Colored Impurities | Colored byproducts are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. |
Conclusion
The purification of 4'-Methyl-2-piperidinomethyl benzophenone can be effectively achieved through systematic recrystallization. Due to its dual-functional nature, both single-solvent (e.g., isopropanol, ethanol) and solvent/anti-solvent (e.g., acetone/hexane, THF/water) systems are viable candidates. The protocols detailed herein provide a robust framework for solvent screening and optimization. By understanding the chemical principles behind each step, researchers can confidently adapt these methods to obtain a final product of high purity, suitable for the most demanding scientific applications.
References
- Benchchem. "Application Notes and Protocols for the Purification of Piperidine Reaction Products." Accessed February 12, 2026.
- Benchchem. "A Technical Guide to High-Purity 3-Acetylbenzophenone for Researchers and Drug Development Professionals." Accessed February 12, 2026.
- PrepChem.com. "Preparation of benzophenone." Accessed February 12, 2026.
- ResearchGate. "Have you experienced that your piperidine crystallizes when not in use?" Accessed February 12, 2026.
- Google Patents. "CN108586224B - Method for purifying and separating benzophenone." Accessed February 12, 2026.
- Google Patents. "US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same." Accessed February 12, 2026.
- University of Rochester, Department of Chemistry.
- Benchchem. "Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds." Accessed February 12, 2026.
- Sigma-Aldrich. "4-Methylbenzophenone analytical standard." Accessed February 12, 2026.
- Arulraj, R., et al. "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review and Letters, 4 (2021): 192-199. Accessed February 12, 2026.
- The Good Scents Company. "4-methyl benzophenone." Accessed February 12, 2026.
- Cole, M. D., et al. "Synthesis and impurity profiling of MDMA prepared from commonly available starting materials." Forensic Science International, 223.1-3 (2012): 306-13. Accessed February 12, 2026.
- PubMed.
- PubChem, National Center for Biotechnology Information. "Benzophenone." Accessed February 12, 2026.
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Application Note: High-Confidence GC-MS Method for the Detection and Quantification of 4'-Methyl-2-piperidinomethyl benzophenone
Abstract
This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 4'-Methyl-2-piperidinomethyl benzophenone. This compound, featuring both a benzophenone core and a piperidine moiety, is of interest in pharmaceutical and chemical synthesis. The methodology herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, optimized GC-MS parameters, and data analysis. The causality behind each experimental choice is explained to ensure scientific integrity and facilitate method transfer.
Introduction
4'-Methyl-2-piperidinomethyl benzophenone is a complex organic molecule incorporating a substituted benzophenone structure, known for its photochemical properties, and a piperidinomethyl group, a common feature in many biologically active compounds. The accurate and sensitive detection of this analyte is crucial for purity assessment, metabolite identification, and quality control in various stages of drug discovery and chemical manufacturing. Gas Chromatography-Mass Spectrometry (GC-MS) offers the requisite selectivity and sensitivity for this purpose, combining the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.
This guide provides a foundational protocol that can be adapted to specific matrices and instrumentation.
Analytical Strategy: Causality and Workflow
The successful GC-MS analysis of 4'-Methyl-2-piperidinomethyl benzophenone hinges on a systematic workflow that addresses the analyte's physicochemical properties. The molecule's relatively high molecular weight and the presence of a tertiary amine within the piperidine ring necessitate careful consideration of chromatographic conditions to ensure thermal stability and optimal peak shape.
Caption: High-level workflow for the GC-MS analysis of 4'-Methyl-2-piperidinomethyl benzophenone.
Materials and Reagents
-
Solvents: HPLC-grade or equivalent purity Methanol, Dichloromethane, Hexane, Ethyl Acetate.
-
Reference Standard: 4'-Methyl-2-piperidinomethyl benzophenone (purity >98%).
-
Derivatization Agents (Optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or Trifluoroacetic anhydride (TFAA).[1]
-
Solid-Phase Extraction (SPE) Cartridges: C18 or mixed-mode cation exchange cartridges.
Sample Preparation Protocol
The choice of sample preparation technique is matrix-dependent. The following are generalized protocols for liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
Liquid-Liquid Extraction (LLE)
LLE is a classic and effective method for extracting benzophenone derivatives from aqueous matrices.[2][3]
-
To 10 mL of an aqueous sample, add a suitable internal standard.
-
Adjust the pH of the sample to >10 with 1 M NaOH to ensure the piperidine moiety is in its free base form.
-
Add 5 mL of a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean vial.
-
Repeat the extraction (steps 3-5) twice more, pooling the organic extracts.
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a suitable solvent for GC-MS analysis (e.g., Hexane or Ethyl Acetate).
Solid-Phase Extraction (SPE)
SPE is highly effective for both cleanup and pre-concentration of the analyte from complex matrices.[2][4]
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of Methanol followed by 5 mL of deionized water.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
Elution: Elute the analyte with 5 mL of a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
GC-MS Instrumentation and Parameters
The following parameters are recommended as a starting point and should be optimized for the specific instrument in use.
Gas Chromatography (GC) Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides excellent temperature and flow control. |
| Column | Agilent J&W DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | This non-polar column is well-suited for the separation of aromatic ketones and amines, offering good peak shape and resolution. |
| Injector | Split/Splitless | Allows for flexibility in concentration ranges. |
| Injector Temperature | 280 °C | Ensures complete and rapid volatilization of the analyte while minimizing thermal degradation. |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) | Optimizes sensitivity based on sample concentration. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Carrier Gas | Helium (99.999% purity) | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate for a 0.25 mm ID column, providing a good balance between analysis time and resolution. |
| Oven Program | Initial Temp: 150 °C, hold for 1 minRamp 1: 15 °C/min to 300 °CHold: 5 min at 300 °C | The initial temperature ensures good focusing of the analyte on the column. The temperature ramp allows for the elution of the analyte in a reasonable time with good peak shape. The final hold ensures that any less volatile matrix components are eluted.[3] |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting | Rationale |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| Ionization Mode | Electron Ionization (EI) | The standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching. |
| Electron Energy | 70 eV | The standard energy for EI, which generates stable and characteristic fragmentation patterns. |
| Ion Source Temp. | 230 °C | A standard temperature that balances ionization efficiency and prevents analyte degradation.[5][6] |
| Quadrupole Temp. | 150 °C | A typical setting that ensures good ion transmission.[5][6] |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte as it transfers from the GC to the MS.[4] |
| Acquisition Mode | Full Scan (m/z 50-400) and/or Selected Ion Monitoring (SIM) | Full scan is used for initial identification and method development. SIM mode provides enhanced sensitivity and selectivity for quantification. |
| SIM Ions | To be determined from the mass spectrum of the reference standard. Predicted ions: m/z 293 (M+), 209, 119, 98, 84. | See Section 6 for a discussion on the predicted fragmentation pattern. |
Mass Spectral Fragmentation and Data Analysis
The electron ionization mass spectrum of 4'-Methyl-2-piperidinomethyl benzophenone is predicted to exhibit characteristic fragmentation patterns arising from the cleavage of bonds within the benzophenone and piperidinomethyl moieties.
Caption: Predicted major fragmentation pathways for 4'-Methyl-2-piperidinomethyl benzophenone under electron ionization.
Qualitative Analysis: The identity of 4'-Methyl-2-piperidinomethyl benzophenone is confirmed by matching the retention time and the acquired mass spectrum with that of a pure reference standard.
Quantitative Analysis: For quantification, a calibration curve should be prepared using a series of standard solutions of known concentrations. The peak area of a characteristic and abundant ion (e.g., m/z 119 or 98) is plotted against the concentration. The concentration of the analyte in unknown samples is then determined from this calibration curve.
Optional Derivatization
For certain matrices or if poor peak shape (tailing) is observed due to the basicity of the piperidine nitrogen, derivatization can be employed. Acylation with reagents like trifluoroacetic anhydride (TFAA) or silylation with BSTFA can block the active site, leading to improved thermal stability and chromatographic performance.[1][2][7]
Brief Protocol for Silylation:
-
To the dried sample residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injecting into the GC-MS.
Conclusion
This application note provides a comprehensive and scientifically grounded methodology for the GC-MS analysis of 4'-Methyl-2-piperidinomethyl benzophenone. The detailed protocols for sample preparation and the optimized instrumental parameters serve as a robust starting point for method development and validation. The elucidation of the rationale behind each parameter choice and the predicted fragmentation pathways will aid analysts in achieving reliable and accurate results for this important compound.
References
-
Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. MDPI. [Link]
-
Optimizing Conditions for GC/MS Analyses. Agilent Technologies. [Link]
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Temperature Programming for Better GC Results. Phenomenex. [Link]
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Sample preparation GC-MS. SCION Instruments. [Link]
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Development of a GC/Quadrupole-Orbitrap Mass Spectrometer, Part I: Design and Characterization. PMC. [Link]
-
Guide to GC Column Selection and Optimizing Separations. Restek. [Link]
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Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC. [Link]
-
Retention-time prediction in comprehensive two-dimensional gas chromatography to aid identification of unknown contaminants. NIH. [Link]
-
The Principles of How GC-MS Works. Phenomenex. [Link]
-
Extending the range of compounds amenable for gas chromatography-mass spectrometric analysis. PubMed. [Link]
-
How MS Source temp and MS Quad Temp settings affect analysis. Reddit. [Link]
-
Ion Source. Shimadzu. [Link]
-
2.1.2. Gas chromatography of amines as various derivatives. ResearchGate. [Link]
-
Determination of aliphatic and alicyclic amines in water by gas and liquid chromatography after derivatization by chloroformates. ResearchGate. [Link]
-
Example for correctly predicting experimental EI mass spectra through molecular dynamics. ResearchGate. [Link]
-
Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Agilent. [Link]
-
High ion source temperature & detected water in mass spec. Chromatography Forum. [Link]
-
Retention Time Prediction Based on Molecular Structure in Pharmaceutical Method Development: A Perspective. LCGC International. [Link]
-
Predicting in silico electron ionization mass spectra using quantum chemistry. ResearchGate. [Link]
-
A predicted Mass fragmentation pattern. ResearchGate. [Link]
-
Prediction of Gas Chromatography-Mass Spectrometry Retention Times of Pesticide Residues by Chemometrics Methods. Semantic Scholar. [Link]
-
Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PMC. [Link]
-
Retention time and characteristic ions used for the GC-MS detection of the BP and other 17 derivatives. ResearchGate. [Link]
-
Development of A Targeted GC MS Screenin. Scribd. [Link]
-
Novel GC-MS Ionization Technique to Identify Unknown Compounds. Shimadzu. [Link]
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- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
Synthesis of 4'-Methyl-2-piperidinomethyl Benzophenone: A Detailed Guide to Reagents and Catalysts
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 4'-Methyl-2-piperidinomethyl benzophenone. This compound belongs to the class of Mannich bases, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This guide will delve into the synthetic strategy, detailing the necessary reagents and catalysts, and provide step-by-step protocols for its preparation.
Introduction to Synthetic Strategy
The synthesis of 4'-Methyl-2-piperidinomethyl benzophenone is most efficiently achieved through a two-step process. The first step involves the construction of the benzophenone core via a Friedel-Crafts acylation, followed by a Mannich reaction to introduce the piperidinomethyl functionality. This approach allows for a convergent and high-yielding synthesis from readily available starting materials.
Overall Synthetic Workflow:
Troubleshooting & Optimization
Navigating the Synthesis of 4'-Methyl-2-piperidinomethyl benzophenone: A Technical Support Guide for Yield Enhancement
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4'-Methyl-2-piperidinomethyl benzophenone. As a Senior Application Scientist, I understand that navigating the intricacies of organic synthesis can be challenging, and optimizing reaction yields is paramount to successful research and development. This guide is designed to provide you with in-depth, actionable insights and troubleshooting strategies for the synthesis of this valuable compound, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern success.
Understanding the Reaction: The Mannich Condensation
The synthesis of 4'-Methyl-2-piperidinomethyl benzophenone is a classic example of the Mannich reaction. This three-component condensation involves an active hydrogen compound (4'-methylbenzophenone), an aldehyde (formaldehyde), and a secondary amine (piperidine).[1][2] The reaction proceeds through the formation of an electrophilic iminium ion from formaldehyde and piperidine, which is then attacked by the enol form of the 4'-methylbenzophenone.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of 4'-Methyl-2-piperidinomethyl benzophenone, providing both explanations and solutions.
FAQ 1: My reaction yield is consistently low. What are the most likely causes?
Low yields in the Mannich reaction can stem from several factors. Here's a systematic approach to diagnosing the issue:
-
Incomplete Iminium Ion Formation: The generation of the Eschenmoser's salt precursor (the iminium ion) is a critical first step.[3] Insufficient acidity or the presence of impurities in the formaldehyde or piperidine can hinder this process.
-
Poor Enolization of the Ketone: 4'-Methylbenzophenone must form an enol to act as a nucleophile. The equilibrium between the keto and enol forms can be unfavorable under certain conditions.
-
Side Reactions: Several competing reactions can consume starting materials or the desired product. The most common is the formation of a bis-Mannich product where a second aminomethyl group is added to the other ortho position of the benzophenone. Another possibility is the elimination of the piperidine group from the product to form an α,β-unsaturated ketone, especially under harsh heating.[2]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice all play a crucial role. Each of these parameters needs to be optimized for this specific set of reactants.
-
Inefficient Purification: The product, a Mannich base, can be challenging to purify. Loss of product during workup and purification is a common contributor to low isolated yields.
Troubleshooting Guide: A Step-by-Step Approach to Improving Yield
If you are experiencing low yields, follow this troubleshooting workflow:
Step 1: Reagent Quality and Stoichiometry Verification
-
Reagent Purity: Ensure the purity of your 4'-methylbenzophenone, piperidine, and formaldehyde. Use freshly opened or purified reagents whenever possible. Paraformaldehyde can be used as a source of formaldehyde and should be of high quality.
-
Stoichiometry: A common starting point is a 1:1.2:1.2 molar ratio of ketone:piperidine:formaldehyde. An excess of the amine and aldehyde can help drive the reaction towards the product.[4]
| Reagent | Molar Ratio (Recommended) | Notes |
| 4'-Methylbenzophenone | 1.0 | The limiting reagent. |
| Piperidine | 1.2 - 1.5 | Excess helps in iminium ion formation. |
| Formaldehyde (or Paraformaldehyde) | 1.2 - 1.5 | Excess drives the reaction forward. |
Step 2: Optimizing Reaction Conditions
-
Solvent Selection: Protic solvents like ethanol or methanol are commonly used as they can help to stabilize the iminium ion.[4] In some cases, aprotic solvents like dioxane or even solvent-free conditions can be effective.[5][6] Experimenting with different solvents is often necessary.
-
Temperature Control: The Mannich reaction can be exothermic. It is often beneficial to start the reaction at a lower temperature (e.g., 0-10 °C) during the initial mixing of reagents and then gradually increase the temperature to reflux.[3] Overheating can lead to the formation of elimination byproducts.
-
Catalyst: The reaction is typically acid-catalyzed. A small amount of a strong acid like hydrochloric acid is often added. In some cases, a Lewis acid such as zinc iodide (ZnI2) can also be effective.[5]
Step 3: Work-up and Purification Strategy
-
Quenching: After the reaction is complete, it is typically quenched by adding it to a cold, saturated solution of a weak base like sodium bicarbonate to neutralize the acid catalyst and any unreacted iminium ions.
-
Extraction: The product can then be extracted into an organic solvent such as dichloromethane or ethyl acetate.
-
Purification:
-
Crystallization: Mannich bases can often be purified by crystallization.[7] Since the product is a base, it can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent (like ethanol or ether). The salt is often a crystalline solid that is easier to purify by recrystallization than the free base.[8]
-
Column Chromatography: If crystallization is not effective, purification by column chromatography on silica gel is an alternative. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is a good starting point.[7]
-
Experimental Protocols
The following is a generalized, yet detailed, protocol for the synthesis of 4'-Methyl-2-piperidinomethyl benzophenone. It should be used as a starting point for optimization.
Protocol: Synthesis of 4'-Methyl-2-piperidinomethyl benzophenone Hydrochloride
Materials:
-
4'-Methylbenzophenone
-
Piperidine
-
Paraformaldehyde
-
Ethanol (anhydrous)
-
Concentrated Hydrochloric Acid
-
Diethyl ether (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4'-methylbenzophenone (1.0 eq) in anhydrous ethanol.
-
Add piperidine (1.2 eq) to the solution.
-
In a separate container, depolymerize paraformaldehyde (1.2 eq) by gently heating. Carefully add the resulting formaldehyde to the reaction mixture.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Slowly add the reaction mixture to a stirred solution of saturated sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Mannich base.
-
Dissolve the crude product in a minimal amount of anhydrous ethanol and cool in an ice bath.
-
Add a solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Collect the solid 4'-Methyl-2-piperidinomethyl benzophenone hydrochloride by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizing the Process
To better understand the relationships between the different stages of troubleshooting and the overall workflow, the following diagrams are provided.
Troubleshooting Workflow
Caption: A simplified overview of the Mannich reaction mechanism.
By systematically addressing each potential point of failure in the synthesis, from the quality of your starting materials to the specifics of your purification technique, you can significantly improve the yield and purity of your 4'-Methyl-2-piperidinomethyl benzophenone. This guide provides a framework for that optimization process, grounded in the fundamental principles of organic chemistry.
References
-
Seebach, D., et al. (2014). The Redox-Mannich Reaction. Organic Letters, 16(10), 2740-2743. Available at: [Link]
-
Wikipedia. (n.d.). Mannich reaction. In Wikipedia. Retrieved February 12, 2026, from [Link]
-
ResearchGate. (2016). Synthesis of Mannich Bases by Two Different Methods and Evaluation of their Acetylcholine Esterase and Carbonic Anhydrase Inhibitory Activities. Letters in Drug Design & Discovery, 14(5). Available at: [Link]
-
International Journal of Scientific Research. (n.d.). Synthesis, Characterization and Application of Mannich Base. Available at: [Link]
-
Scientific Information Database. (n.d.). HIGHLY EFFICIENT ONE-POT THREE-COMPONENT MANNICH REACTION UNDER SOLVENT-FREE CONDITIONS. Available at: [Link]
-
Lingaya's Vidyapeeth. (2024). SYNTHESIS, CHARACTERIZATION AND CHEMOSENSING STUDIES OF MANNICH BASE DERIVATIVES. Lingaya's Journal of Professional Studies, 18(1). Available at: [Link]
-
University of Rochester Department of Chemistry. (n.d.). Purification: How To. Retrieved February 12, 2026, from [Link]
- Google Patents. (n.d.). Preparation method for benzophenone compound.
-
National Center for Biotechnology Information. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(21), 6645. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). A facile catalyst-free synthesis of 2-vinylquinolines via direct deamination reaction occurring during Mannich synthesis. RSC Advances. Available at: [Link]
- Google Patents. (n.d.). Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
PrepChem. (n.d.). Synthesis of methyl benzophenone. Retrieved February 12, 2026, from [Link]
- Google Patents. (n.d.). Method for preparing 4-piperidyl piperidine.
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Available at: [Link]
Sources
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- 3. benchchem.com [benchchem.com]
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- 7. chemrevlett.com [chemrevlett.com]
- 8. Purification [chem.rochester.edu]
Technical Support Center: Troubleshooting the Degradation of 4'-Methyl-2-piperidinomethyl benzophenone in Solution
Welcome to the technical support center for 4'-Methyl-2-piperidinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. Unexplained variability, the appearance of unknown impurities, or a loss of potency in your solution can often be traced back to compound degradation. This document provides a structured, in-depth approach to diagnosing and mitigating these stability issues, ensuring the integrity and reproducibility of your results.
Our troubleshooting philosophy is built on the principles of forced degradation testing, a cornerstone of pharmaceutical development used to understand the intrinsic stability of a molecule.[1][2] By systematically investigating potential degradation pathways, we can identify the root cause of instability and establish robust handling and storage protocols.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial observations that suggest compound degradation.
Q1: I'm seeing a new, unexpected peak in my HPLC chromatogram after preparing a solution of 4'-Methyl-2-piperidinomethyl benzophenone. What is the likely cause?
The appearance of new peaks is a classic sign of degradation. Given the compound's benzophenone core, the most probable cause is photodegradation , especially if the solution was exposed to ambient laboratory light or sunlight.[3] Benzophenones are highly efficient at absorbing UV light, which can trigger chemical reactions leading to the formation of byproducts.[4] Other potential causes include oxidation or pH-driven instability, which we will explore in detail in Section 2.
Q2: The measured concentration of my stock solution is lower than expected, and it seems to decrease over time. Why is this happening?
A progressive loss of the parent compound indicates an ongoing stability issue. The primary factors that govern the stability of a chemical in solution are environmental conditions such as temperature, light, humidity, and oxygen.[5] For this specific molecule, the most common culprits are continuous exposure to light and/or storage at improper temperatures, which can accelerate degradation reactions.[6]
Q3: My previously colorless solution has developed a yellow tint. Is this related to degradation?
Yes, a change in appearance, such as the development of color, is a physical sign of chemical instability. This often results from the formation of degradation products that have different chromophoric properties than the parent compound. For benzophenone derivatives, this can be associated with oxidative or photolytic reactions that modify the conjugated system of the molecule.
Q4: What are the best general practices for preparing and storing solutions of this compound to minimize degradation?
To ensure maximum stability, all solutions should be prepared and handled with the following precautions:
-
Protect from Light: Use amber vials or wrap containers in aluminum foil. Minimize exposure to direct sunlight and even ambient laboratory lighting.[]
-
Control Temperature: Store stock solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C), unless solubility is an issue. Avoid repeated freeze-thaw cycles.[8]
-
Use High-Purity Solvents: Solvents should be fresh and of high purity (e.g., HPLC-grade) to avoid contaminants that could catalyze degradation.
-
Consider an Inert Atmosphere: For long-term storage, purging the vial headspace with an inert gas like nitrogen or argon can prevent oxidation.[5]
Section 2: In-Depth Troubleshooting - A Mechanistic Approach
If the initial troubleshooting steps do not resolve the issue, a more systematic investigation is required. This section provides protocols for forced degradation studies to pinpoint the specific cause of instability.
Is Photodegradation the Culprit?
Benzophenone and its derivatives are well-known photosensitizers and are susceptible to photodegradation.[3][9] The central carbonyl group attached to two phenyl rings creates a chromophore that readily absorbs UV radiation, leading to the formation of an excited triplet state that can trigger degradation.[9]
Q: How can I definitively determine if my compound is degrading due to light exposure?
A controlled photostability experiment is the most effective way to confirm light-induced degradation. This involves comparing a sample exposed to a light source against a protected control.
-
Solution Preparation: Prepare a solution of 4'-Methyl-2-piperidinomethyl benzophenone in your experimental solvent at a known concentration (e.g., 1 mg/mL).
-
Sample Division: Aliquot the solution into two identical, clear glass vials (e.g., HPLC vials).
-
Create a Dark Control: Tightly wrap one vial in aluminum foil to completely shield it from light. This is your "Dark Control."
-
Light Exposure: Place both the unwrapped vial ("Light-Exposed") and the Dark Control side-by-side. Expose them to a consistent light source. This can be:
-
Ambient Lab Light: For a simple test, leave them on a lab bench for 24-48 hours.
-
Accelerated Conditions: Place them in a photostability chamber with controlled UV and visible light output (as per ICH Q1B guidelines) for a shorter duration.
-
-
Analysis: After the exposure period, analyze both samples by HPLC using a stability-indicating method (see Section 3.1).
-
Data Interpretation: Compare the chromatograms. If the Light-Exposed sample shows significant degradation (decreased parent peak area, new impurity peaks) compared to the pristine Dark Control, photodegradation is confirmed.
Caption: Experimental workflow for diagnosing photodegradation.
Could pH and Hydrolysis Be the Problem?
The stability of compounds containing functional groups like amines and ketones can be highly dependent on the pH of the solution.[8] While the piperidine ring is generally stable, extreme pH can catalyze reactions at the benzylic position or other susceptible sites.
Q: How does the pH of my solvent or buffer affect the stability of the compound?
Acidic or basic conditions can act as catalysts for degradation reactions.[8] A forced hydrolysis study across a range of pH values will reveal any sensitivities. This is crucial if you are working with buffered aqueous solutions.
-
Prepare Stress Solutions: Prepare solutions of 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).
-
Solution Preparation: Prepare a concentrated stock of the compound in a small amount of a miscible organic solvent (e.g., acetonitrile).
-
Initiate Degradation: Add a small aliquot of the stock solution to each of the three stress solutions (HCl, water, NaOH) to achieve the final target concentration.
-
Incubation: Store the three solutions at a controlled temperature (e.g., 50 °C) to accelerate any potential reactions. Include a time-zero (T=0) sample for immediate analysis.
-
Time-Point Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each solution. Neutralize the acidic and basic samples before analysis to prevent further degradation on the analytical column.
-
HPLC Analysis: Analyze all T=0 and time-point samples by HPLC.
-
Data Interpretation: Quantify the percentage of the parent compound remaining at each time point for each condition. Significant degradation in the HCl or NaOH solutions indicates susceptibility to acid or base-catalyzed hydrolysis, respectively.
| Time Point | % Parent Compound Remaining (0.1 M HCl) | % Parent Compound Remaining (Water) | % Parent Compound Remaining (0.1 M NaOH) |
| 0 hr | 100.0% | 100.0% | 100.0% |
| 8 hr | 98.5% | 99.8% | 92.1% |
| 24 hr | 95.2% | 99.5% | 81.3% |
This hypothetical data suggests the compound is relatively stable in acidic and neutral conditions but shows significant degradation under basic conditions.
Is Oxidation Compromising My Sample?
Oxidative degradation can occur when a compound is sensitive to dissolved oxygen or other oxidizing agents.[5] The benzophenone moiety and the tertiary amine are both potentially susceptible to oxidation.
Q: My solution was prepared in a standard solvent and exposed to air. Could it have oxidized?
Yes, this is a possibility. A forced oxidation study using a reagent like hydrogen peroxide (H₂O₂) can quickly determine the compound's susceptibility to oxidative stress. Advanced oxidation processes involving hydroxyl radicals (•OH) are known to degrade benzophenone derivatives effectively.[10]
-
Solution Preparation: Dissolve the compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a known concentration.
-
Initiate Oxidation: Add a small volume of 3% hydrogen peroxide (H₂O₂) to the solution.
-
Incubation: Store the solution at room temperature, protected from light, for a set period (e.g., 24 hours). A control sample without H₂O₂ should be stored under identical conditions.
-
Analysis: Analyze both the oxidized sample and the control sample by HPLC.
-
Data Interpretation: A significant decrease in the parent peak area in the H₂O₂-treated sample compared to the control confirms susceptibility to oxidation.
Caption: Potential oxidative and photolytic degradation pathways.
Section 3: Analytical Strategies for Degradation Analysis
A reliable analytical method is essential for any stability study. It must be "stability-indicating," meaning it can separate the parent compound from all potential degradation products without interference.[11]
Developing a Stability-Indicating HPLC Method
Q: How do I set up an HPLC method to properly view the parent compound and any new impurities?
A reverse-phase HPLC method with a gradient elution is typically the best approach.
-
Column: Use a C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size), which is versatile for compounds of this polarity.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acid helps to produce sharp peak shapes.
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.
-
Gradient Elution: Start with a higher percentage of aqueous mobile phase (A) and gradually increase the organic mobile phase (B) over 15-20 minutes. A typical gradient might be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B
-
-
Detection: Use a Diode Array Detector (DAD) or UV detector set at a wavelength where the benzophenone chromophore absorbs strongly, typically around 254 nm or 280 nm. A DAD is superior as it can help assess peak purity.
-
Method Validation: To confirm the method is stability-indicating, analyze a sample from one of the forced degradation studies (e.g., the light-exposed or base-hydrolyzed sample). The method should show baseline separation between the parent peak and the newly formed degradation peaks.
Identifying Unknown Degradation Products
Q: I have separated the impurities, but how do I determine their chemical structures?
For structural elucidation, a more powerful analytical technique is required.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this task. By coupling the HPLC separation to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of each impurity peak. This information is invaluable for proposing chemical structures, such as identifying the addition of an oxygen atom (a +16 Da mass shift) in an oxidation product.[12][13]
Section 4: Summary of Best Practices for Handling and Storage
Based on the troubleshooting guide, the following practices are essential for maintaining the integrity of 4'-Methyl-2-piperidinomethyl benzophenone solutions.
| Parameter | Recommendation | Rationale |
| Light | Always store and handle in amber vials or foil-wrapped containers. | Prevents photodegradation, a primary instability pathway for benzophenones.[3][] |
| Temperature | Store stock solutions at 2-8 °C or -20 °C. Avoid room temperature for long-term storage. | Lower temperatures slow down the rate of all chemical degradation reactions.[6][8] |
| pH | Use neutral or mildly acidic solvents/buffers. Avoid strongly basic conditions. | The compound may be susceptible to base-catalyzed degradation. |
| Atmosphere | For long-term storage of sensitive experiments, purge with an inert gas (N₂ or Ar). | Minimizes the risk of oxidative degradation from atmospheric oxygen.[5] |
| Solvent | Use fresh, high-purity, degassed solvents. | Prevents degradation catalyzed by impurities or dissolved gases in the solvent. |
By implementing these best practices and utilizing the diagnostic workflows provided, you can ensure the stability of your 4'-Methyl-2-piperidinomethyl benzophenone solutions, leading to more accurate and reproducible scientific outcomes.
References
- Vertex AI Search. (n.d.).
- Vertex AI Search. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- ResearchGate. (n.d.).
- Vertex AI Search. (n.d.).
- Vertex AI Search. (2023, April 23).
- Kotnik, K. et al. (n.d.).
- ARL Bio Pharma. (n.d.).
- Benchchem. (n.d.).
- Gonsior, S. J. et al. (2025, July 28). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts (RSC Publishing).
- MDPI. (n.d.).
- Slideshare. (n.d.). Factors affecting stability of drugs.
- ResearchGate. (n.d.). Photodegradation of benzophenones sensitized by nitrite | Request PDF.
- Scribd. (n.d.). Factors Affecting Stability of Formulations: Dr. Satish A.
- Vertex AI Search. (n.d.). Top 5 Factors Affecting Chemical Stability.
- BOC Sciences. (n.d.). Stability Testing of Active Pharmaceutical Ingredients.
- Gomtsyan, A. (2000). Direct Synthesis of β-Aminoketones from Amides via Novel Sequential Nucleophilic Substitution/Michael Reaction. Organic Chemistry Portal.
- Organic Chemistry Portal. (n.d.).
- Heinzelman, R. V. et al. (n.d.). REACTIONS OF AMINES. VI.
- Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes).
- Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism.
- Koivikko, R. et al. (2010).
- Kim, S. et al. (n.d.). A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. PMC.
- PubMed. (2024, January 2).
- RSC Publishing. (n.d.). Analytical Methods.
- OPUS. (2025, August 28). Analytical Methods.
- Redalyc. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
- ResearchGate. (n.d.). Summary of the main properties of 4-methyl benzophenone (4-MBP) and...
- Benchchem. (n.d.). A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)
- PubMed. (2021, February 5).
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]
- 4. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. scribd.com [scribd.com]
- 8. Factors affecting stability of drugs | PPTX [slideshare.net]
- 9. mdpi.com [mdpi.com]
- 10. Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. pubs.rsc.org [pubs.rsc.org]
Minimizing side reactions during piperidinomethyl benzophenone formation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of piperidinomethyl benzophenone. This guide is designed to provide in-depth, practical solutions to common challenges encountered during this important synthetic transformation. As Senior Application Scientists, we understand that minimizing side reactions is critical for ensuring high yield, purity, and reproducibility. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction conditions.
Introduction: The Mannich Reaction in Context
The formation of piperidinomethyl benzophenone is a classic example of the Mannich reaction. This three-component organic reaction involves the aminoalkylation of an acidic proton located on an alpha-carbon of a carbonyl compound—in this case, benzophenone.[1] The reaction condenses benzophenone with a non-enolizable aldehyde (typically formaldehyde) and a secondary amine (piperidine).[2][3] The resulting product, a β-amino-carbonyl compound, is known as a Mannich base.[1][2] These compounds are valuable intermediates in pharmaceutical synthesis.[4]
The core of the reaction involves the formation of an electrophilic iminium ion from piperidine and formaldehyde, which is then attacked by the enol form of benzophenone.[1][2][5][6] While robust, this reaction is susceptible to several side reactions that can significantly impact yield and purity. This guide will address these issues in a practical, question-and-answer format.
Core Synthesis Pathway
The desired transformation proceeds through two key stages:
-
Iminium Ion Formation: Piperidine reacts with formaldehyde to form a highly electrophilic piperidinium-methylene (iminium) ion.
-
Nucleophilic Attack: The benzophenone tautomerizes to its enol form, which then acts as a nucleophile, attacking the iminium ion to form the final product.[1][2][6]
Caption: The core mechanism of piperidinomethyl benzophenone formation.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis. Each question is followed by a detailed explanation of the cause and a set of actionable solutions.
Q1: My reaction yield is consistently low, and I recover a significant amount of unreacted benzophenone. What's going wrong?
This is a common issue often related to inefficient formation of one of the key reactive intermediates: the enol of benzophenone or the iminium ion.
Root Causes & Solutions:
-
Inefficient Enolization: Benzophenone is a non-enolizable ketone under neutral conditions. The reaction typically requires acidic conditions to catalyze the keto-enol tautomerism, which generates the required nucleophile.[2][5]
-
Solution: Ensure the reaction is conducted under slightly acidic conditions. The use of piperidine hydrochloride salt instead of the free base can often provide the necessary acidic environment. Alternatively, a catalytic amount of a protic acid like HCl or acetic acid can be added.[7]
-
-
Poor Iminium Ion Concentration: The equilibrium between the amine/aldehyde and the iminium ion may not be favorable under your current conditions.
-
Solution: Protic solvents like ethanol or water can help stabilize the charged iminium ion and drive the equilibrium forward.[8] Also, ensure your formaldehyde source is fresh and of good quality. Paraformaldehyde depolymerization can be sluggish; using an aqueous formaldehyde solution (formalin) is often more effective, provided water is compatible with your overall scheme.
-
-
Reversibility (Retro-Mannich Reaction): The Mannich reaction can be reversible, especially under harsh pH or high temperatures during workup, leading to the decomposition of the product back to starting materials.[9]
-
Solution: Maintain low temperatures (0-5 °C) during the quenching and extraction phases. Use pre-chilled solvents and avoid excessive heat during solvent removal on a rotary evaporator.[9] Neutralize the reaction mixture gently, avoiding strongly acidic or basic conditions during workup.
-
Q2: I'm observing a significant byproduct with a higher molecular weight. I suspect it's a bis-Mannich product. How can I prevent this?
The formation of a bis-Mannich base occurs when a second aminomethyl group is added to the product. This happens if the initial Mannich base can still form an enol and react with another iminium ion.
Mechanism of Side Reaction:
The primary product, piperidinomethyl benzophenone, can potentially react again if there are other acidic protons available. However, with benzophenone, the more common issue is the reaction of the iminium ion with other nucleophiles present. A more likely scenario for a higher molecular weight byproduct is the self-condensation of formaldehyde or its reaction with the amine in unintended ways.
Root Causes & Solutions:
-
Incorrect Stoichiometry: An excess of formaldehyde and piperidine relative to benzophenone dramatically increases the concentration of the iminium ion, creating conditions favorable for multiple additions or other side reactions.[6]
-
Solution: Carefully control the stoichiometry. A 1:1:1 ratio of benzophenone, formaldehyde, and piperidine is the theoretical ideal. In practice, a slight excess (1.1 equivalents) of the formaldehyde and amine can be used to drive the reaction to completion, but avoid large excesses.
-
-
Reaction Temperature and Time: Higher temperatures and prolonged reaction times can provide the necessary energy to overcome the activation barrier for the formation of undesired byproducts.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the formation of byproducts over time.
-
Caption: Troubleshooting workflow for preventing bis-Mannich side products.
Q3: My reaction is messy, with multiple spots on TLC, and I suspect polymerization. What is the cause?
Formaldehyde is notoriously prone to self-polymerization, especially under acidic or basic conditions, forming paraformaldehyde or other oligomers. This consumes the reagent and complicates purification.
Root Causes & Solutions:
-
Order of Addition: Adding all reagents at once at room temperature can lead to uncontrolled reaction rates and polymerization.
-
Solution: Control the reaction by adding the benzophenone (or its solution) slowly to a pre-mixed and cooled solution of piperidine and formaldehyde. This ensures the iminium ion is consumed by the enol as it's formed, rather than reacting with itself.
-
-
Use of Pre-formed Iminium Salts: The classic three-component Mannich reaction can sometimes be difficult to control.[10] A more elegant and controllable approach is to use a pre-formed and stable iminium salt.
-
Solution (Advanced): Consider using Eschenmoser's salt (dimethylaminomethylene iodide) or a piperidine analogue.[11][12][13] These are stable, crystalline solids that act as potent aminomethylating agents.[12][14] They react under milder conditions and often give cleaner reactions and higher yields because the highly reactive species is introduced in a controlled manner.[13]
-
Q4: The reaction seems to stall, and I have a mixture of starting material and product even after extended time. How can I drive it to completion?
A stalled reaction indicates that the reaction has reached equilibrium or that one of the catalytic steps is inefficient.
Root Causes & Solutions:
-
Water Removal: The formation of the iminium ion from the amine and formaldehyde is a condensation reaction that produces water.[2][3] In some solvent systems, the accumulation of water can inhibit the reaction by Le Chatelier's principle.
-
Solution: If using a non-aqueous solvent like THF or dioxane, consider adding a dehydrating agent like molecular sieves to the reaction mixture to sequester the water that is formed.
-
-
Insufficient Acid Catalysis: As mentioned in Q1, the acid catalyst is crucial for both iminium ion formation and enolization.
-
Solution: Re-evaluate the pH of your reaction. A small amount of a co-solvent like acetic acid can sometimes be beneficial. Titrate a small sample to ensure the pH is weakly acidic (pH 4-5).
-
Optimized Experimental Protocol (Example)
This protocol incorporates best practices to minimize side reactions.
Materials:
-
Benzophenone (1.0 eq)
-
Piperidine (1.1 eq)
-
Formaldehyde (37% in H₂O, 1.1 eq)
-
Hydrochloric Acid (conc., to adjust pH)
-
Ethanol (as solvent)
-
Diethyl Ether (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperidine in ethanol and cool the solution to 0 °C in an ice bath.
-
Slowly add the formaldehyde solution to the cooled piperidine solution while stirring.
-
Adjust the pH of the mixture to ~5 by the dropwise addition of concentrated HCl. Stir for 20 minutes at 0 °C to allow for the formation of the iminium salt.
-
Dissolve benzophenone in a minimal amount of ethanol.
-
Add the benzophenone solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture back to 0 °C and quench by slowly adding saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous mixture three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low temperature.
-
Purify the crude product by column chromatography or recrystallization as required.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Stoichiometry | Benzophenone:Amine:Aldehyde ≈ 1:1.1:1.1 | Avoids large excess of iminium ion, reducing bis-alkylation. |
| Temperature | 0 °C to Room Temperature | Minimizes polymerization and other side reactions. |
| pH | Weakly Acidic (pH 4-5) | Catalyzes both enol and iminium ion formation efficiently.[2] |
| Order of Addition | Add benzophenone to pre-formed iminium salt | Ensures controlled consumption of the electrophile. |
| Workup | Low Temperature, Gentle Quench | Prevents retro-Mannich reaction and product decomposition.[9] |
References
-
Wikipedia. Mannich reaction. [Link]
-
Chemistry LibreTexts. (2023). Mannich Reaction. [Link]
-
Organic Chemistry Tutor. Mannich Reaction. [Link]
-
Chemistry Steps. Mannich Reaction. [Link]
-
chemeurope.com. Eschenmoser's salt. [Link]
-
Organic Chemistry. (2023). Eschenmoser Salt Dimethylaminomethylating Reaction Mechanism. [Link]
-
Wikipedia. Eschenmoser's salt. [Link]
-
ResearchGate. (2018). Synthesis of piperidine appended benzophenone analogs via amide linkage.... [Link]
-
ResearchGate. (2016). Mannich condensation reaction problems?. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Reddit. (2023). Ways to reduce the bis amination during a reductive amination?. [Link]
-
ResearchGate. (2022). Eschenmoser's salt enabled initial success. Reactions were run on.... [Link]
-
Master Organic Chemistry. The Mannich Reaction. [Link]
-
ChemRxiv. (2025). A straightforward approach to long forgotten acetophenone-derived bis-Mannich bases.... [Link]
-
National Institutes of Health. (2012). The Redox-Mannich Reaction. [Link]
-
YouTube. (2021). Mannich Reaction. [Link]
-
AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. [Link]
-
National Institutes of Health. (2016). Mannich bases in medicinal chemistry and drug design. [Link]
-
NROChemistry. Mannich Reaction. [Link]
-
National Institutes of Health. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]
-
National Institutes of Health. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Mannich reaction - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Mannich Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. Mannich Reaction | NROChemistry [nrochemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Eschenmoser's_salt [chemeurope.com]
- 12. Eschenmoser's salt - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
Stability of 4'-Methyl-2-piperidinomethyl benzophenone under acidic conditions
Technical Support Center: 4'-Methyl-2-piperidinomethyl benzophenone
Welcome to the technical support center for 4'-Methyl-2-piperidinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under acidic conditions. Our approach is rooted in mechanistic understanding to empower you to make informed decisions during your research.
I. Understanding the Molecule: Key Structural Features and Predicted Lability
4'-Methyl-2-piperidinomethyl benzophenone is a complex molecule with distinct chemical features that dictate its stability. The core structure is a benzophenone, a generally stable aromatic ketone. However, the presence of a 2-piperidinomethyl group introduces a point of significant chemical reactivity. This moiety is classified as a Mannich base , which is known to be susceptible to degradation, particularly under acidic conditions.[1][2]
The key to understanding the stability of this compound lies in recognizing the potential for a retro-Mannich reaction . This is the reverse of the Mannich reaction used to synthesize such compounds and is often catalyzed by acid.[3][4]
Anticipated Behavior in Acidic Media
The piperidine ring contains a basic nitrogen atom. The pKa of piperidine is approximately 11.12, meaning that in an acidic environment (e.g., pH 1-5), this nitrogen will be readily protonated.[5] This protonation is the critical first step in the acid-catalyzed degradation of the molecule. The protonated piperidinomethyl group becomes an excellent leaving group, facilitating the cleavage of the C-N bond.
II. Frequently Asked Questions (FAQs) on Acidic Stability
Q1: I'm observing a rapid decrease in the concentration of 4'-Methyl-2-piperidinomethyl benzophenone in my acidic stability study. What is the likely cause?
A1: The rapid degradation is almost certainly due to the acidic conditions promoting a retro-Mannich reaction. The piperidinomethyl group is being cleaved from the benzophenone core. The rate of this degradation will be dependent on the pH and temperature of your solution.
Q2: What are the expected degradation products of 4'-Methyl-2-piperidinomethyl benzophenone in an acidic medium?
A2: Based on the retro-Mannich reaction mechanism, you should expect to see the formation of 4'-methylbenzophenone , formaldehyde , and piperidine (which will be protonated in the acidic solution). The primary degradation product you will likely detect chromatographically is 4'-methylbenzophenone.
Q3: My analytical method is showing a new peak that co-elutes with a 4'-methylbenzophenone standard. Does this confirm the degradation pathway?
A3: This is strong evidence for the retro-Mannich degradation pathway. To confirm, you should use a mass spectrometry (MS) detector to verify the mass-to-charge ratio (m/z) of the new peak corresponds to that of 4'-methylbenzophenone.
Q4: How can I minimize the degradation of 4'-Methyl-2-piperidinomethyl benzophenone during my experiments?
A4: To minimize degradation, you should maintain the pH of your solutions in the neutral to slightly basic range. If your experimental protocol requires acidic conditions, it is crucial to keep the exposure time to the acid as short as possible and to perform the experiment at a reduced temperature.
Q5: Is the benzophenone core of the molecule also susceptible to degradation under these conditions?
A5: The benzophenone structure itself is generally stable to acid hydrolysis under typical forced degradation conditions. The primary point of lability is the piperidinomethyl side chain.
III. Troubleshooting Guide: Common Experimental Issues
| Observed Issue | Potential Cause | Recommended Action |
| Complete loss of parent compound immediately upon acidification. | The acidic conditions are too harsh (e.g., high concentration of strong acid, elevated temperature). | Reduce the concentration of the acid and/or lower the temperature of the experiment. Consider using a weaker acid if the protocol allows. |
| Multiple unexpected peaks in the chromatogram. | This could be due to secondary reactions of the initial degradation products (e.g., formaldehyde reacting with other components) or impurities in the starting material. | Analyze a blank (acid and solvent) and an unstressed sample to identify any peaks not related to the degradation of the target compound. Use LC-MS to identify the unknown peaks. |
| Poor reproducibility of degradation profiles. | Inconsistent pH, temperature, or reaction time between experiments. | Ensure precise control over all experimental parameters. Use a calibrated pH meter and a temperature-controlled reaction vessel. |
| The mass balance is low (sum of parent and degradants is less than 100%). | Some degradation products may not be UV-active at the wavelength you are monitoring, or they may be volatile (like formaldehyde). | Use a more universal detector like a mass spectrometer or a charged aerosol detector (CAD) to better account for all components. |
IV. Experimental Protocols & Data
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol outlines a systematic approach to studying the stability of 4'-Methyl-2-piperidinomethyl benzophenone in an acidic environment, in accordance with ICH guidelines.[6][7]
1. Preparation of Solutions:
- Stock Solution: Prepare a 1 mg/mL stock solution of 4'-Methyl-2-piperidinomethyl benzophenone in a suitable organic solvent (e.g., acetonitrile or methanol).
- Acidic Solutions: Prepare solutions of 0.1 M and 1 M hydrochloric acid (HCl).
2. Stress Conditions:
- For each acid concentration, add a known volume of the stock solution to a volumetric flask and dilute with the acidic solution to a final concentration of 100 µg/mL.
- Incubate the solutions at two different temperatures: room temperature (~25°C) and an elevated temperature (e.g., 60°C).
- At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of each solution.
- Immediately neutralize the aliquot with an equivalent amount of a suitable base (e.g., 0.1 M or 1 M NaOH) to stop the degradation reaction.
- Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis.
3. Analytical Method:
- Technique: Reversed-Phase High-Performance Liquid Chromatography with UV and Mass Spectrometric detection (RP-HPLC-UV/MS).[8][9]
- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
- Flow Rate: 1.0 mL/min.
- UV Detection: Monitor at a wavelength where both the parent compound and the expected 4'-methylbenzophenone degradant have good absorbance (e.g., 254 nm).
- MS Detection: Use electrospray ionization (ESI) in positive ion mode to confirm the identity of the parent compound and its degradation products.
Expected Quantitative Data
The following table illustrates the type of data you can expect to generate from this study.
| Condition | Time (hours) | % Parent Compound Remaining | % 4'-methylbenzophenone Formed |
| 0.1 M HCl, 25°C | 0 | 100 | 0 |
| 2 | 85 | 14 | |
| 4 | 72 | 27 | |
| 8 | 51 | 48 | |
| 24 | 15 | 83 | |
| 1 M HCl, 60°C | 0 | 100 | 0 |
| 2 | <5 | >90 | |
| 4 | Not Detected | >95 | |
| 8 | Not Detected | >95 | |
| 24 | Not Detected | >95 |
Note: These are illustrative values. Actual results will vary based on precise experimental conditions.
V. Mechanistic Visualization and Workflows
Proposed Degradation Pathway: Acid-Catalyzed Retro-Mannich Reaction
The following diagram illustrates the step-by-step degradation of 4'-Methyl-2-piperidinomethyl benzophenone under acidic conditions.
Caption: Acid-catalyzed retro-Mannich degradation pathway.
Experimental Workflow for Stability Analysis
This workflow diagram provides a visual representation of the forced degradation study protocol.
Caption: Workflow for forced degradation stability study.
VI. References
-
Kyi, Z. Y., & Wilson, W. (1953). The Degradation of Mannich Base Oximes. Journal of the Chemical Society, 798-801. Available at: [Link]
-
Tanaka, F., et al. (2024). Organocatalytic enantioselective Mannich and retro-Mannich reactions and combinations of these reactions to afford tetrasubstituted α-amino acid derivatives. Organic & Biomolecular Chemistry, 22(3), 477-481. Available at: [Link]
-
Wikipedia. Mannich reaction. Available at: [Link]
-
Chemistry Steps. Mannich Reaction. Available at: [Link]
-
Raoof, L. M., & Sadiq, H. J. (2023). Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. Iraqi Journal of Science, 64(1), 292-304. Available at: [Link]
-
ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). Available at: [Link]
-
Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(1). Available at: [Link]
-
Raval, M. A., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Science and Bioscientific Research, 4(2), 143-150. Available at: [Link]
-
Perjesi, P., et al. (2016). Study of Reactions of Two Mannich Bases Derived of 4'-Hydroxychalcones with Glutathione by RP-TLC, RP-HPLC and RP-HPLC-ESI-MS Analysis. Journal of the Chilean Chemical Society, 61(3), 3094-3100. Available at: [Link]
Sources
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- 3. Organocatalytic enantioselective Mannich and retro-Mannich reactions and combinations of these reactions to afford tetrasubstituted α-amino acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Organocatalytic enantioselective Mannich and retro-Mannich reactions and combinations of these reactions to afford tetrasubstituted α-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. uregina.ca [uregina.ca]
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- 9. researchgate.net [researchgate.net]
Validation & Comparative
H-NMR and C-NMR spectral data for 4'-Methyl-2-piperidinomethyl benzophenone
An In-Depth Technical Guide to the ¹H and ¹³C-NMR Spectral Analysis of 4'-Methyl-2-piperidinomethyl benzophenone: A Comparative Approach
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for 4'-Methyl-2-piperidinomethyl benzophenone. In the absence of directly published experimental spectra for this specific molecule, this document leverages predictive principles and comparative analysis with structurally related compounds to offer a robust guide for researchers, scientists, and drug development professionals. Our approach is grounded in established NMR theory and supported by experimental data from similar structures, ensuring a scientifically rigorous interpretation.
The structural characterization of novel compounds is a cornerstone of chemical research and drug development. NMR spectroscopy remains the most powerful technique for the unambiguous elucidation of molecular structure in solution.[1] This guide focuses on 4'-Methyl-2-piperidinomethyl benzophenone, a molecule featuring a benzophenone core, which is a common scaffold in photochemistry and medicinal chemistry, functionalized with a methyl group and a piperidinomethyl substituent. Understanding its spectral features is critical for synthesis confirmation, purity assessment, and further development.
Predicted Spectral Analysis of 4'-Methyl-2-piperidinomethyl benzophenone
To facilitate a clear discussion, the atoms of 4'-Methyl-2-piperidinomethyl benzophenone are systematically numbered as shown in the diagram below. This numbering will be used for all subsequent spectral assignments.
Caption: Structure of 4'-Methyl-2-piperidinomethyl benzophenone with IUPAC numbering for NMR assignment.
Predicted ¹H-NMR Spectral Data
The predicted proton NMR spectrum is based on the principle of additivity of substituent effects on chemical shifts. The electron-withdrawing carbonyl group will deshield adjacent protons, shifting them downfield, while the electron-donating methyl and alkyl groups will have a shielding effect.[2]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Justification |
| H3, H4, H5 | 7.2 - 7.6 | Multiplet (m) | 3H | Protons on the unsubstituted phenyl ring, complex splitting due to ortho and meta coupling. |
| H6 | ~7.8 | Doublet of doublets (dd) | 1H | Ortho to the carbonyl group, expected to be the most downfield proton of this ring. |
| H3' | ~7.28 | Doublet (d) | 2H | Ortho to the methyl group on the second phenyl ring. |
| H5', H6' | ~7.75 | Multiplet (m) | 3H | Protons on the substituted ring, influenced by both the methyl and carbonyl groups. |
| Methylene (-CH₂-) | ~3.5 - 3.8 | Singlet (s) | 2H | Benzylic protons adjacent to the nitrogen atom. |
| Piperidine Hα | ~2.4 - 2.6 | Multiplet (m) | 4H | Protons adjacent to the nitrogen atom in the piperidine ring.[3] |
| Piperidine Hβ, Hγ | ~1.4 - 1.7 | Multiplet (m) | 6H | Remaining protons of the piperidine ring, shielded and showing complex coupling.[3] |
| Methyl (-CH₃) | ~2.44 | Singlet (s) | 3H | Aromatic methyl group protons, characteristic singlet in this region.[4][5] |
Predicted ¹³C-NMR Spectral Data
Carbon chemical shifts are highly sensitive to the electronic environment. The carbonyl carbon is significantly deshielded, appearing far downfield. Aromatic carbons are influenced by the substitution pattern, and aliphatic carbons appear in the upfield region.[2]
| Carbon Assignment | Predicted δ (ppm) | Justification |
| C=O (C7) | ~196 | The carbonyl carbon is highly deshielded, typical for benzophenones.[4] |
| C1, C1' | ~137 - 138 | Quaternary carbons attached to the carbonyl group. |
| C2 | ~135 | Substituted aromatic carbon bearing the piperidinomethyl group. |
| C3, C4, C5, C6 | ~128 - 133 | Aromatic CH carbons of the unsubstituted ring. |
| C2', C6' | ~130 | Aromatic CH carbons ortho to the methyl group. |
| C3', C5' | ~129 | Aromatic CH carbons meta to the methyl group. |
| C4' | ~144 | Quaternary carbon attached to the methyl group. |
| Methylene (-CH₂-) | ~58 - 62 | Benzylic carbon adjacent to nitrogen. |
| Piperidine Cα | ~54 | Carbon adjacent to nitrogen in the piperidine ring. |
| Piperidine Cβ | ~26 | Piperidine ring carbon. |
| Piperidine Cγ | ~24 | Piperidine ring carbon. |
| Methyl (-CH₃) | ~21.7 | Aromatic methyl carbon.[4] |
Comparative Spectral Analysis
To substantiate our predictions, we will compare the expected data for our target molecule with the known experimental data of two key structural fragments: 4-Methylbenzophenone and Piperidine .
Alternative 1: 4-Methylbenzophenone
This molecule represents the core benzophenone structure with the 4'-methyl substituent, allowing us to isolate the effect of adding the 2-piperidinomethyl group.
Table 3: Experimental ¹H-NMR Data for 4-Methylbenzophenone (in CDCl₃) [4][5]
| Proton Assignment | δ (ppm) | Multiplicity |
|---|---|---|
| Aromatic H | 7.28 - 7.78 | Multiplet (m) |
| Methyl (-CH₃) | 2.44 | Singlet (s) |
Table 4: Experimental ¹³C-NMR Data for 4-Methylbenzophenone (in CDCl₃) [4]
| Carbon Assignment | δ (ppm) |
|---|---|
| C=O | 196.5 |
| Aromatic C | 128.2, 129.0, 130.0, 130.3, 132.2, 134.9, 138.0, 143.3 |
| Methyl (-CH₃) | 21.7 |
Comparative Insights:
-
The aromatic region in 4'-Methyl-2-piperidinomethyl benzophenone is expected to be more complex than in 4-methylbenzophenone. The introduction of the bulky, electron-donating piperidinomethyl group at the C2 position breaks the symmetry of the adjacent phenyl ring, causing its four protons (H3, H4, H5, H6) to become chemically non-equivalent and exhibit more complex splitting patterns.
-
The chemical shift of the methyl group (~2.44 ppm) should remain largely unchanged, as it is distant from the site of modification.
Alternative 2: Piperidine
Analyzing the spectrum of piperidine provides a baseline for the signals originating from this substituent.
Table 5: Experimental ¹H-NMR Data for Piperidine (in CDCl₃) [3]
| Proton Assignment | δ (ppm) | Multiplicity |
|---|---|---|
| Hα (adjacent to N) | ~2.79 | Multiplet (m) |
| Hβ, Hγ | 1.46 - 1.58 | Multiplet (m) |
Comparative Insights:
-
In our target molecule, the piperidine protons are expected to be slightly shielded (shifted upfield) compared to free piperidine. This is because the nitrogen is now part of a less basic tertiary amine attached to a benzylic carbon, which alters the electronic environment.
-
The integration values will directly correspond to the number of protons in each position (4H for α, 4H for β, 2H for γ).
Experimental Protocol for NMR Data Acquisition
To obtain high-quality, verifiable NMR data for 4'-Methyl-2-piperidinomethyl benzophenone, the following protocol is recommended. This self-validating system includes steps for acquiring standard 1D spectra as well as 2D spectra (COSY, HSQC) which are crucial for unambiguous assignment.[6]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 4'-Methyl-2-piperidinomethyl benzophenone and its Structural Analogs
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its identification, characterization, and quality control. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 4'-Methyl-2-piperidinomethyl benzophenone. Due to the absence of publicly available spectral data for this specific compound, this guide will leverage a predictive approach grounded in the established fragmentation of its core structural motifs. To provide a robust comparative framework, we will first examine the experimentally determined fragmentation patterns of three key structural analogs: Benzophenone, 4-Methylbenzophenone, and N-Benzylpiperidine.
The Significance of Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. In electron ionization mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) which is often unstable. This molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint. Understanding the fragmentation pathways is crucial for elucidating the structure of unknown compounds and for confirming the identity of synthesized molecules.
Experimental Methodologies: A Self-Validating Protocol
To ensure the generation of reliable and reproducible mass spectra for the comparative analysis, the following detailed protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.
Step-by-Step GC-MS (EI) Protocol:
-
Sample Preparation:
-
Dissolve the analytical standard of the compound (Benzophenone, 4-Methylbenzophenone, or N-Benzylpiperidine) in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
Perform a serial dilution to a final concentration of 10-100 µg/mL for analysis.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode for sensitive analysis. Injector temperature: 250°C.
-
Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness fused-silica capillary column coated with 5% phenyl methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase temperature at a rate of 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 500.
-
Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.
-
-
Data Analysis:
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum from the chromatographic peak of interest.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.
-
Comparative Analysis of Structural Analogs
Benzophenone (C₁₃H₁₀O, Molar Mass: 182.22 g/mol )
Benzophenone serves as the fundamental core structure. Its fragmentation is characteristic of aromatic ketones.
Key Fragmentation Pathways of Benzophenone:
Under electron ionization, the molecular ion of benzophenone is readily formed and is relatively stable due to the aromatic systems. The primary fragmentation pathway involves α-cleavage at the carbonyl group.[1][2][3]
-
Loss of a phenyl radical (•C₆H₅): Cleavage of the C-C bond between the carbonyl group and one of the phenyl rings results in the formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105 . This is often the base peak in the spectrum due to its resonance stabilization.
-
Formation of the phenyl cation (C₆H₅⁺): The benzoyl cation can further lose a neutral carbon monoxide (CO) molecule to form the phenyl cation at m/z 77 .
-
Loss of a hydrogen radical (•H): A less prominent fragmentation involves the loss of a hydrogen atom from the molecular ion, resulting in an ion at m/z 181 .
Table 1: Major EI-MS Fragments of Benzophenone
| m/z | Proposed Fragment Ion | Structure | Relative Abundance |
| 182 | [C₁₃H₁₀O]⁺• (Molecular Ion) | (C₆H₅)₂CO | High |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation | Base Peak |
| 77 | [C₆H₅]⁺ | Phenyl cation | High |
| 51 | [C₄H₃]⁺ | Cyclobutadienyl cation fragment | Moderate |
Diagram 1: Fragmentation of Benzophenone
Caption: EI-MS fragmentation pathway of Benzophenone.
4-Methylbenzophenone (C₁₄H₁₂O, Molar Mass: 196.25 g/mol )
The addition of a methyl group to one of the phenyl rings introduces new fragmentation possibilities.
Key Fragmentation Pathways of 4-Methylbenzophenone:
The fragmentation of 4-methylbenzophenone is also dominated by α-cleavage. However, the methyl substituent influences which benzoyl cation is preferentially formed.[4][5]
-
Formation of the 4-methylbenzoyl cation: Cleavage of the C-C bond with the loss of the unsubstituted phenyl radical leads to the formation of the 4-methylbenzoyl cation (CH₃C₆H₄CO⁺) at m/z 119 . This is typically the base peak.
-
Formation of the benzoyl cation: Loss of the tolyl radical (•C₆H₄CH₃) results in the benzoyl cation at m/z 105 .
-
Formation of the tolyl cation: The 4-methylbenzoyl cation can lose CO to form the tolyl cation (CH₃C₆H₄⁺) at m/z 91 .
-
Formation of the phenyl cation: The benzoyl cation can lose CO to form the phenyl cation at m/z 77 .
Table 2: Major EI-MS Fragments of 4-Methylbenzophenone
| m/z | Proposed Fragment Ion | Structure | Relative Abundance |
| 196 | [C₁₄H₁₂O]⁺• (Molecular Ion) | CH₃C₆H₄COC₆H₅ | High |
| 119 | [CH₃C₆H₄CO]⁺ | 4-Methylbenzoyl cation | Base Peak |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation | Moderate |
| 91 | [CH₃C₆H₄]⁺ | Tolyl cation | High |
| 77 | [C₆H₅]⁺ | Phenyl cation | Moderate |
Diagram 2: Fragmentation of 4-Methylbenzophenone
Caption: EI-MS fragmentation pathways of 4-Methylbenzophenone.
N-Benzylpiperidine (C₁₂H₁₇N, Molar Mass: 175.27 g/mol )
N-Benzylpiperidine provides insight into the fragmentation of the piperidinomethyl moiety.
Key Fragmentation Pathways of N-Benzylpiperidine:
The fragmentation of N-benzylpiperidine is primarily driven by the nitrogen atom.[6][7]
-
α-Cleavage (Loss of a hydrogen radical): Loss of a hydrogen atom from the carbon adjacent to the nitrogen in the piperidine ring leads to a stable iminium ion at m/z 174 .
-
α-Cleavage (Loss of a benzyl radical): While less favorable than the formation of the tropylium ion, cleavage of the N-CH₂ bond can occur, leading to the piperidinium ion at m/z 84 .
-
Formation of the Tropylium ion: The most characteristic fragmentation is the cleavage of the C-N bond to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91 , which is often the base peak.
-
Ring opening and subsequent fragmentation: The piperidine ring can undergo cleavage, leading to a series of smaller fragment ions.
Table 3: Major EI-MS Fragments of N-Benzylpiperidine
| m/z | Proposed Fragment Ion | Structure | Relative Abundance |
| 175 | [C₁₂H₁₇N]⁺• (Molecular Ion) | C₆H₅CH₂N(CH₂)₅ | Moderate |
| 174 | [C₁₂H₁₆N]⁺ | Iminium ion | Moderate |
| 91 | [C₇H₇]⁺ | Tropylium ion | Base Peak |
| 84 | [C₅H₁₀N]⁺ | Piperidinium ion | Moderate |
Diagram 3: Fragmentation of N-Benzylpiperidine
Caption: EI-MS fragmentation pathways of N-Benzylpiperidine.
Predicted Fragmentation Pattern of 4'-Methyl-2-piperidinomethyl benzophenone (C₂₀H₂₃NO, Molar Mass: 309.41 g/mol )
By combining the fragmentation principles observed in the structural analogs, we can predict the major fragmentation pathways for 4'-Methyl-2-piperidinomethyl benzophenone. The molecule contains three key cleavable sites: the bonds adjacent to the carbonyl group and the bonds adjacent to the piperidine nitrogen.
Predicted Key Fragmentation Pathways:
-
α-Cleavage at the piperidine ring: This is expected to be a very facile fragmentation. Cleavage of the C-C bond between the benzophenone moiety and the piperidinomethyl group will lead to the formation of a stable piperidinomethyl cation.
-
Formation of the piperidinomethyl cation: This would result in a fragment at m/z 98 ([C₆H₁₂N]⁺). This is predicted to be a major fragment.
-
The corresponding radical cation of 4-methylbenzophenone would be formed at m/z 195 .
-
-
α-Cleavage at the carbonyl group: Similar to the benzophenone analogs, cleavage at the carbonyl group is expected.
-
Loss of the 4-methylphenyl radical: Cleavage resulting in the loss of the 4-methylphenyl radical (•C₆H₄CH₃) would form an ion at m/z 218 .
-
Loss of the 2-(piperidinomethyl)phenyl radical: Cleavage leading to the loss of the 2-(piperidinomethyl)phenyl radical would form the 4-methylbenzoyl cation at m/z 119 . This is also expected to be a prominent peak.
-
-
Formation of the tropylium-like ion: A rearrangement followed by cleavage could lead to the formation of a tropylium-like ion from the 2-(piperidinomethyl)phenyl portion of the molecule.
Table 4: Predicted Major EI-MS Fragments of 4'-Methyl-2-piperidinomethyl benzophenone
| Predicted m/z | Proposed Fragment Ion | Predicted Relative Abundance |
| 309 | [C₂₀H₂₃NO]⁺• (Molecular Ion) | Low to Moderate |
| 218 | [C₁₃H₁₆NO]⁺ | Moderate |
| 195 | [C₁₄H₁₁O]⁺• | Moderate |
| 119 | [CH₃C₆H₄CO]⁺ | High |
| 98 | [C₆H₁₂N]⁺ | Base Peak (Predicted) |
| 91 | [C₇H₇]⁺ | Moderate |
| 84 | [C₅H₁₀N]⁺ | Moderate |
Diagram 4: Predicted Fragmentation of 4'-Methyl-2-piperidinomethyl benzophenone
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A Senior Application Scientist's Guide to the Characterization and Validation of UV-Vis Absorbance Maxima for 4'-Methyl-2-piperidinomethyl benzophenone
In the landscape of pharmaceutical development and chemical research, the precise characterization of novel compounds is paramount. 4'-Methyl-2-piperidinomethyl benzophenone, a substituted benzophenone, presents a unique analytical challenge. This guide provides an in-depth, scientifically grounded framework for determining and validating its Ultraviolet-Visible (UV-Vis) absorbance maxima (λmax). We will move beyond a simple procedural outline, delving into the rationale behind experimental choices, establishing a self-validating workflow, and contextualizing the data within a broader analytical framework.
Theoretical Grounding: Predicting the Spectroscopic Behavior of 4'-Methyl-2-piperidinomethyl benzophenone
Before any experimental work, a foundational understanding of the molecule's structure allows us to predict its UV-Vis absorption characteristics. The core structure is benzophenone, which contains two key chromophores: the phenyl rings and the carbonyl group. These features give rise to two primary electronic transitions:
-
π → π* transitions: Occurring in the aromatic system, these are typically high-energy transitions resulting in strong absorbance bands. For benzophenone itself, a strong absorption band is observed around 252 nm.[1]
-
n → π* transitions: This involves the non-bonding electrons of the carbonyl oxygen. These are lower-energy, "forbidden" transitions, resulting in a weaker absorbance band at longer wavelengths, typically around 330-350 nm for benzophenones.[1]
The substituents on the benzophenone scaffold—a 4'-methyl group and a 2-piperidinomethyl group—are expected to modulate these transitions. The methyl group (an auxochrome) may cause a slight bathochromic (red) shift, while the bulky piperidinomethyl group may induce steric effects, potentially influencing the planarity of the phenyl ring and thus the energy of the electronic transitions.
Experimental Protocol for Determination of λmax
This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
Objective: To accurately determine the wavelength(s) of maximum absorbance (λmax) for 4'-Methyl-2-piperidinomethyl benzophenone in a suitable solvent.
Materials:
-
4'-Methyl-2-piperidinomethyl benzophenone (analytical standard)
-
Spectrophotometric grade solvent (e.g., ethanol, methanol, or cyclohexane)
-
Calibrated UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
-
Calibrated analytical balance and volumetric flasks
Experimental Workflow Diagram:
Caption: Workflow for UV-Vis analysis and validation.
Step-by-Step Methodology:
-
Solvent Selection: The choice of solvent is critical as it can influence the position of absorbance peaks.[2] Ethanol or methanol are good starting points due to their polarity and UV transparency above 210 nm. To investigate solvatochromic effects, a non-polar solvent like cyclohexane can also be used. The solvent must not absorb in the same region as the analyte.[2][3]
-
Preparation of Stock Solution: Accurately weigh approximately 10 mg of 4'-Methyl-2-piperidinomethyl benzophenone and dissolve it in 100 mL of the chosen solvent to prepare a 100 µg/mL stock solution.
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 2, 4, 6, 8, and 10 µg/mL). These will be used to establish linearity.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to stabilize. Set the wavelength range for scanning, for instance, from 400 nm down to 200 nm.[4]
-
Baseline Correction: Fill a quartz cuvette with the solvent blank and perform a baseline correction to zero the instrument.[5]
-
Spectral Acquisition: Starting with the most dilute solution, record the absorbance spectrum for each working solution.
-
Determination of λmax: Analyze the resulting spectra to identify the wavelength(s) at which maximum absorbance occurs. For benzophenone derivatives, expect a strong peak around 250-290 nm (π→π) and a weaker, broader peak at a longer wavelength (n→π).[1][6]
Data Validation and Comparison
Validation ensures the reliability of the determined λmax and is a cornerstone of good scientific practice, as outlined by guidelines like the International Conference on Harmonisation (ICH).[7][8]
Linearity and Range: A key validation parameter is linearity, which confirms adherence to the Beer-Lambert Law.[4] A plot of absorbance versus concentration at the identified λmax should yield a straight line with a correlation coefficient (R²) of ≥ 0.999.[9] This confirms that the chosen wavelength is suitable for quantitative analysis.
| Concentration (µg/mL) | Absorbance at λmax 1 (Hypothetical) | Absorbance at λmax 2 (Hypothetical) |
| 2.0 | 0.152 | 0.045 |
| 4.0 | 0.305 | 0.091 |
| 6.0 | 0.458 | 0.136 |
| 8.0 | 0.610 | 0.182 |
| 10.0 | 0.763 | 0.227 |
| R² | 0.9999 | 0.9998 |
Precision: Method precision is assessed by repeatability. Analyzing at least six replicates of a single concentration should yield a low relative standard deviation (%RSD), typically less than 2%.[9]
Solvatochromism as a Validation Tool: Comparing the λmax in solvents of differing polarities provides further validation and chemical insight.
-
n → π* transitions typically exhibit a hypsochromic shift (blue shift, to shorter wavelengths) in polar solvents. This is because the polar solvent stabilizes the non-bonding electrons in the ground state.[3][10]
-
π → π* transitions often show a bathochromic shift (red shift, to longer wavelengths) in polar solvents, which stabilize the more polar excited state.[3][10]
Observing these expected shifts for the different absorbance bands of 4'-Methyl-2-piperidinomethyl benzophenone increases confidence in their assignment.
| Solvent | Predicted Polarity | Expected λmax (π→π) | Expected λmax (n→π) |
| Cyclohexane | Non-polar | Shorter λ | Longer λ |
| Ethanol | Polar | Longer λ | Shorter λ |
Comparison with Alternative Analytical Techniques
While UV-Vis spectroscopy is excellent for determining absorbance maxima and for quantification, it is not a definitive identification tool.[4][11] For comprehensive characterization and validation of a new compound, orthogonal techniques are essential.[12][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound.[14] When coupled with a photodiode array (PDA) detector, it can provide UV spectra for the analyte as it elutes, confirming that the observed λmax corresponds to the compound of interest and not an impurity.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, offering definitive confirmation of its identity. Techniques like LC-MS combine the separation power of HPLC with the identification capabilities of MS.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure, confirming the connectivity of atoms and the positions of the substituents on the benzophenone core.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups.[15] For this molecule, it would confirm the presence of the carbonyl (C=O) group, aromatic C-H bonds, and C-N bonds of the piperidine ring.
Logical Relationship of Analytical Techniques:
Caption: Interrelation of analytical techniques for validation.
By employing this multi-faceted approach, researchers and drug development professionals can confidently establish and validate the UV-Vis absorbance maxima of 4'-Methyl-2-piperidinomethyl benzophenone, ensuring the data is robust, reproducible, and fit for purpose in any subsequent application.
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Inoue, K., et al. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemistry and Photobiology, 90(4), 727-33. Available at: [Link]
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Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Research. Available at: [Link]
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Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-433. Available at: [Link]
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Moiz, M. A. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 3(3), 8-11. Available at: [Link]
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Munir, M., et al. (2017). validation of simple uv-vis spectrophotometry method based on ich q2 (r1) guideline for the analysis of sodium hypochlorite using rhodamine b. Indonesian Journal of Nuclear Science and Technology. Available at: [Link]
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ResearchGate. (n.d.). UV–VIS absorption spectra of benzophenone-3 in ethanol (Uvasol). Available at: [Link]
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Ito, M., et al. (1958). Effect of Solvent on n-π* Absorption Spectra of Ketones. Journal of the American Chemical Society, 80(18), 4987-4988. Available at: [Link]
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Moiz, M. A. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 3(3), 8-11. Available at: [Link]
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Purdue University. (n.d.). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Available at: [Link]
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YouTube. (2022, September 29). Effect of solvent on UV absorption maxima_ λmax. Available at: [Link]
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Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. Available at: [Link]
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Bhusari, S., et al. (2022). Development and Validation of Uv-Visible Spectrophotometric Method for Etodolac. University Department of Chemical Technology, Dr. Babasaheb Ambedkar Marathwada University. Available at: [Link]
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Patel, P., et al. (2024). Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD) Approach. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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de Oliveira, A. C., et al. (2012). Validation of a UV-spectrophotometric analytical method for determination of LPSF/AC04 from inclusion complex and liposomes. Brazilian Journal of Pharmaceutical Sciences, 48(2), 239-246. Available at: [Link]
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TutorChase. (n.d.). How does solvent choice impact UV-Vis spectroscopy readings?. Available at: [Link]
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European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
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Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Available at: [Link]
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El-Sayed, M. A. A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31057-31086. Available at: [Link]
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PubChem. (n.d.). 4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone. Available at: [Link]
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A Researcher's Guide to the Structural Elucidation of Benzophenone Derivatives: Distinguishing 4'-Methyl-2-piperidinomethyl Benzophenone from its Positional Isomers
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The unambiguous structural characterization of synthetic compounds is a cornerstone of chemical and pharmaceutical research. Positional isomers of pharmacologically active molecules can exhibit vastly different efficacy, toxicity, and metabolic profiles. This guide provides a comprehensive analytical framework for distinguishing 4'-Methyl-2-piperidinomethyl benzophenone from its closely related structural isomers. We delve into the practical application and theoretical underpinnings of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). By presenting detailed experimental protocols, comparative data, and the logic behind a multi-technique approach, this guide equips researchers with the necessary tools for definitive structural elucidation, ensuring the integrity and reproducibility of their scientific findings.
The Challenge of Isomeric Complexity
4'-Methyl-2-piperidinomethyl benzophenone belongs to a class of substituted benzophenones, compounds recognized for their diverse applications, including as photoinitiators and as scaffolds in medicinal chemistry. The synthetic route to this specific molecule can often yield a mixture of positional isomers, where the methyl (–CH₃) and piperidinomethyl (–CH₂–(C₅H₁₀N)) groups are located at different positions on the benzophenone core.
The subtle differences in the spatial arrangement of these functional groups present a significant analytical challenge. Since biological activity is exquisitely sensitive to molecular structure, failing to distinguish the target isomer from its counterparts can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety concerns. This guide focuses on providing a robust, multi-pronged strategy to confidently identify 4'-Methyl-2-piperidinomethyl benzophenone and differentiate it from its most probable isomers.
The Analytical Toolkit: An Integrated Strategy
No single analytical technique can provide the required level of certainty for structural confirmation. A synergistic approach, leveraging the strengths of orthogonal methods, is essential. The recommended workflow involves chromatographic separation followed by detailed spectroscopic characterization.
Caption: Figure 1. Recommended analytical workflow for isomer differentiation.
Deep Dive into Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. The chemical shift (δ) of each nucleus is uniquely sensitive to its local electronic environment, which is dictated by the substitution pattern on the aromatic rings.
Principle of Differentiation: The key to distinguishing the isomers lies in the distinct patterns observed in the aromatic region of the ¹H NMR spectrum and the unambiguous correlations seen in 2D NMR experiments. The ortho position of the piperidinomethyl group in the target molecule creates significant steric and electronic effects that are absent in the meta and para isomers.
Predicted ¹H NMR Spectral Data:
| Isomer | Key Diagnostic ¹H Signals (Aromatic Region) | Rationale for a Differentiating Shift |
| 4'-Methyl-2-piperidinomethyl benzophenone (Target) | A multiplet near the carbonyl group (H6) is expected to be significantly downfield shifted due to proximity to both the carbonyl and the bulky piperidinomethyl group. | The ortho-substituent creates a unique electronic and steric environment, deshielding the adjacent proton. |
| 4'-Methyl-3 -piperidinomethyl benzophenone | Aromatic protons will exhibit more standard splitting patterns (e.g., triplets, doublets) with less dramatic downfield shifts compared to the 2-isomer. | The piperidinomethyl group is further from the carbonyl, reducing its direct influence on adjacent protons. |
| 4'-Methyl-4 -piperidinomethyl benzophenone | The aromatic ring with the piperidinomethyl group will show a symmetric AA'BB' pattern (two doublets). | The para-substitution results in a plane of symmetry through the C1-C4 axis of the phenyl ring. |
| 3' -Methyl-2-piperidinomethyl benzophenone | The methyl signal will be a singlet, but the aromatic protons on that ring will show a more complex splitting pattern than the target's A'A'B'B' system. | The change in methyl position breaks the symmetry of the 4'-substituted ring. |
The Decisive Power of 2D NMR (HMBC):
A Heteronuclear Multiple Bond Correlation (HMBC) experiment provides the definitive proof of connectivity by showing correlations between protons and carbons that are 2-3 bonds away. To confirm the structure of 4'-Methyl-2-piperidinomethyl benzophenone, the most crucial correlation is between the protons of the methylene bridge (–CH₂–) and the carbons of the benzophenone core.
Caption: Figure 2. Key HMBC correlations for confirmation.
Mass Spectrometry (MS): Unveiling Fragmentation Pathways
Mass spectrometry provides molecular weight information and, critically, structural insights through the analysis of fragmentation patterns. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for isomer differentiation.
Principle of Differentiation: Positional isomers, while having the same molecular weight, often fragment in distinct ways upon ionization.[1] The proximity of functional groups can enable unique rearrangement reactions, known as ortho-effects, which are absent in meta and para isomers.[2]
Expected Fragmentation Patterns (Electron Ionization - EI):
For 4'-Methyl-2-piperidinomethyl benzophenone, the close proximity of the piperidinomethyl nitrogen to the carbonyl group can facilitate a characteristic fragmentation pathway not available to the 3- or 4-isomers.
| Ionization Method | Isomer | Expected Key Fragment Ions (m/z) | Fragmentation Rationale |
| EI-MS | 2-piperidinomethyl (Target) | M-98 (C₆H₁₂N•) | Potential for a unique rearrangement involving the ortho piperidinomethyl group leading to a stable fragment. |
| m/z 84 (C₅H₁₀N⁺) | Common fragment from the piperidine ring cleavage. | ||
| m/z 195 (M - C₅H₁₀N) | Cleavage of the bond between the methylene and piperidine. | ||
| 3- or 4-piperidinomethyl | M-98 (less likely or absent) | The ortho-effect driven pathway is not possible. | |
| m/z 84 (C₅H₁₀N⁺) | Common fragment, not differentiating. | ||
| m/z 195 (M - C₅H₁₀N) | Common fragment, not differentiating. | ||
| ESI-MS/MS | All Isomers | [M+H]⁺ | The protonated molecular ion will be the precursor for collision-induced dissociation (CID). |
| 2-piperidinomethyl (Target) | Unique daughter ions | The specific location of the charge in the precursor ion may lead to unique, energetically favorable fragmentation pathways upon CID. |
Studies on similar substituted aromatic compounds have shown that differentiation is often possible using chemical ionization MS/MS, where specific adducts or reaction pathways can be isomer-dependent.[3]
The Role of Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is indispensable for both the analysis and purification of isomeric mixtures.[4]
Principle of Separation: Positional isomers exhibit subtle differences in polarity and shape, which affect their interaction with the stationary phase of an HPLC column. In reversed-phase HPLC, which uses a nonpolar stationary phase (like C18) and a polar mobile phase, less polar compounds are retained longer.
Experimental Protocol: Reversed-Phase HPLC
A typical HPLC method for separating these isomers would be as follows:[5]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Expected Elution Order: The polarity of the isomers is influenced by the accessibility of the polar nitrogen atom and the carbonyl group. The 2-substituted (ortho) isomer may exhibit intramolecular hydrogen bonding or steric shielding of its polar groups, making it slightly less polar than the 3- or 4-isomers. Therefore, the expected elution order would be:
-
4'-Methyl-4 -piperidinomethyl benzophenone (most polar)
-
4'-Methyl-3 -piperidinomethyl benzophenone
-
4'-Methyl-2 -piperidinomethyl benzophenone (least polar)
This separation allows for the isolation of each isomer for subsequent definitive characterization by NMR and MS.
Conclusion
The definitive identification of 4'-Methyl-2-piperidinomethyl benzophenone requires a meticulous and integrated analytical strategy. While HPLC can effectively separate the isomers and MS can provide molecular weight and fragmentation clues, only a comprehensive analysis of 1D and 2D NMR spectra can provide unambiguous proof of the substitution pattern. By combining these techniques, researchers can ensure the structural integrity of their compounds, leading to reliable data and advancing the progress of their scientific endeavors. This guide provides the foundational knowledge and practical protocols to navigate the complexities of isomer differentiation with confidence and scientific rigor.
References
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American Chemical Society. (2024). HPLC analysis: The reduction of benzophenone to Diphenylmethanol. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Benzophenone on Newcrom R1 HPLC column. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. Retrieved from [Link]
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ResearchGate. (2017). A fragmentation pathway of benzophenone formed in MS. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. PubMed. Retrieved from [Link]
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University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
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MicroSolv Technology Corporation. (2012). Benzophenone Analyzed with HPLC - AppNote. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzophenone. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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ResearchGate. (2025). 13C NMR chemical shifts of benzophenone azine as a benchmark for configurational assignment of azines with aromatic substituents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. Retrieved from [Link]
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ResearchGate. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. Retrieved from [Link]
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AIP Publishing. (2023). Uncovering the substituted-position effect on excited-state evolution of benzophenone-phenothiazine dyads. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 4'-Methyl-2-piperidinomethyl benzophenone: A Guide for Laboratory Professionals
For researchers at the forefront of drug development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring their safe management and disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4'-Methyl-2-piperidinomethyl benzophenone, prioritizing laboratory safety, environmental stewardship, and regulatory compliance.
A Note on Hazard Assessment in the Absence of Specific Data
Benzophenone is a known photosensitizer and is suspected of causing cancer. Many benzophenone derivatives are also recognized as being very toxic to aquatic life with long-lasting effects.[1] The piperidine scaffold, present in many alkaloids and pharmacologically active compounds, can be associated with acute toxicity, skin irritation, and flammability.[2][3] Therefore, 4'-Methyl-2-piperidinomethyl benzophenone must be treated as a hazardous substance.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment must be conducted. All handling of 4'-Methyl-2-piperidinomethyl benzophenone and its waste should occur in a well-ventilated area, preferably within a certified chemical fume hood.
Essential Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and absorption. Piperidine derivatives can cause skin irritation or burns.[2] |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles. | To protect against accidental splashes of the chemical or its solutions. |
| Skin and Body Protection | A flame-resistant laboratory coat. | To protect against skin contact and potential ignition sources. |
| Respiratory Protection | Use in a chemical fume hood is the primary control. If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | To prevent inhalation of potentially toxic or irritating vapors or dust. |
II. Step-by-Step Disposal Protocol
The disposal of 4'-Methyl-2-piperidinomethyl benzophenone must adhere to local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4]
Step 1: Waste Segregation and Containerization
-
Dedicated Waste Stream: Establish a dedicated and clearly labeled hazardous waste container for 4'-Methyl-2-piperidinomethyl benzophenone and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible chemicals can react, leading to the generation of heat, gas, or toxic byproducts.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top lid. For liquid waste, ensure there is adequate headspace to allow for vapor expansion.
Step 2: Labeling
Proper labeling is a critical component of safe waste management.[5] The waste container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "4'-Methyl-2-piperidinomethyl benzophenone"
-
The primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")
-
The date of waste accumulation
-
The name of the principal investigator or laboratory contact
Step 3: Storage
-
Designated Area: Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Incompatible Materials: Store away from incompatible materials, particularly strong oxidizing agents.[6][7]
Step 4: Disposal
-
Engage Professionals: The final disposal of chemical waste must be handled by a licensed hazardous waste disposal company.[5] These companies are equipped to transport and dispose of hazardous materials in compliance with all regulations.
-
Documentation: Maintain a manifest or other tracking documentation provided by the waste disposal service to ensure a "cradle-to-grave" record of the waste's journey.[3]
III. Spill Management
In the event of a spill, the following procedures should be followed immediately:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the material is flammable, remove all sources of ignition.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the spill. For solid spills, carefully sweep up the material to avoid generating dust.
-
Collect and Dispose: Place the absorbed or swept-up material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram has been generated.
Caption: A flowchart illustrating the key stages for the safe disposal of 4'-Methyl-2-piperidinomethyl benzophenone.
Conclusion
The responsible disposal of 4'-Methyl-2-piperidinomethyl benzophenone is not merely a procedural task but a cornerstone of a robust safety culture in the laboratory. By understanding the potential hazards based on its chemical structure, employing appropriate personal protective equipment, and adhering to a systematic disposal protocol, researchers can mitigate risks to themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and your Environmental Health and Safety department for guidance.
References
-
s d fine-chem limited. (n.d.). piperidine hydrochloride Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
Axonator. (2024). EPA Hazardous Waste Management. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Benzophenone. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2021). Amended Safety Assessment of Benzophenones as Used in Cosmetics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzophenone. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-methyl benzophenone. Retrieved from [Link]
-
PubChem. (n.d.). 4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone. Retrieved from [Link]
-
Alfa Aesar. (2025). Safety Data Sheet: 4-Methylbenzophenone. Retrieved from [Link]
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Personal protective equipment for handling 4'-Methyl-2-piperidinomethyl benzophenone
This guide is structured as an advanced operational protocol for 4'-Methyl-2-piperidinomethyl benzophenone .
As a Senior Application Scientist, I have identified that no specific, harmonized Safety Data Sheet (SDS) exists for this exact CAS in public commodity databases. Therefore, this guide utilizes Structure-Activity Relationship (SAR) and Read-Across toxicology (using Piperidine and 4-Methylbenzophenone as proxies) to construct a maximum-protection safety profile.
Hazard Identification & Risk Assessment
Because this compound combines a benzophenone core with a benzylic piperidine (Mannich base), it presents a dual-threat profile. You must treat it not just as a chemical irritant, but as a potential Pharmacologically Active Substance (PAS) due to its structural similarity to muscle relaxants like Tolperisone.
Derived Hazard Matrix
| Functional Group | Associated Hazard | GHS Classification (Derived) |
| Piperidine Moiety | High basicity (pKa ~11); causes chemical burns; lachrymator. | Skin Corr.[1][2][3][4][5] 1B , Eye Dam. 1 |
| Benzophenone Core | Photosensitization; systemic organ toxicity (liver/kidney); aquatic toxicity. | STOT RE 2 , Aquatic Chronic 2 |
| Combined Structure | Potential CNS depression; muscle relaxation if absorbed. | Acute Tox. 4 (Oral/Dermal) |
Critical Insight: Mannich bases are often thermally unstable. Avoid high heat (>100°C) without inert atmosphere, as retro-Mannich reactions can release free piperidine and formaldehyde vapors.
Personal Protective Equipment (PPE) Specifications
Standard laboratory PPE is insufficient for this compound due to the permeation risks of the amine moiety and the biological activity of the benzophenone.
A. Respiratory Protection (The "Zero-Inhalation" Standard)
-
Solid/Powder Handling:
-
Primary: Certified Fume Hood (Face velocity: 0.5 m/s).
-
Secondary (if hood unavailable): Full-face respirator with P100 (HEPA) cartridges. Why? N95s do not seal against fine organic dusts that may possess pharmacological activity.
-
-
Liquid/Solution Handling:
-
Cartridge Type: ABEK1 (Organic Vapor + Inorganic/Amine). The "K" (Ammonia/Amine) rating is crucial because standard Organic Vapor (OV) filters can be rapidly saturated by basic amines like piperidine.
-
B. Dermal Protection (Glove Permeation Logic)
Nitrile gloves are generally resistant to benzophenones but permeable to cyclic amines and certain ketones over time.
| Glove Material | Thickness | Est. Breakthrough Time | Recommendation |
| Laminate Film (Silver Shield) | 0.07 mm | > 480 min | Primary Liner (Inner Glove) |
| Nitrile (High Grade) | > 0.11 mm | 30–60 min | Outer Glove (Mechanical protection) |
| Latex | Any | < 10 min | DO NOT USE (Rapid ketone permeation) |
C. Ocular Protection[1][5]
-
Minimum: Chemical Splash Goggles (Indirect Vent).
-
Prohibited: Safety glasses with side shields are unsafe for handling Mannich base powders, which are often lachrymators (tear-inducing).
Visualization: Risk Assessment & PPE Decision Logic
The following diagram illustrates the decision matrix for selecting PPE based on the physical state of the material.
Figure 1: Decision logic for PPE selection based on physical state and specific chemical risks.
Operational Workflow: Synthesis & Handling
This protocol assumes the material is being used as an intermediate in organic synthesis.
Step 1: Weighing & Transfer
-
Engineering Control: Place the balance inside the fume hood. If vibration is an issue, use a static-free weighing funnel.
-
Static Dissipation: Benzophenone derivatives are prone to static charge. Use an ionizing fan or anti-static gun to prevent powder scattering (which leads to inhalation risk).
-
Solvent Selection: If dissolving, avoid acetone or MEK if possible, as ketones increase the permeation rate of the compound through nitrile gloves. Use alcohols (Ethanol/Methanol) or DCM, but upgrade to Silver Shield gloves for DCM.
Step 2: Reaction Monitoring (TLC/HPLC)
-
Spotting: When spotting TLC plates, do not look directly into the UV lamp. This compound is a benzophenone derivative and absorbs UV strongly; combined with UV radiation, it can cause photo-contact dermatitis.
-
Quenching: If the reaction involves acidic workup, be aware that the piperidine nitrogen will protonate, making the compound water-soluble. If basic workup is used, the free base will partition into the organic layer and is highly lipophilic (skin absorption risk).
Step 3: Decontamination & Spill Response[6]
-
Spill Agent: Do not use simple water.[6] The compound is likely hydrophobic.
-
Cleanup Solution: Use a mixture of Ethanol (80%) and Surfactant .
-
Protocol:
-
Cover spill with absorbent pads (chemically inert).
-
Wet the pads with the Ethanol/Surfactant mix to prevent dust.
-
Double-bag waste in hazardous waste bags labeled "Toxic Organic Solid."
-
Visualization: Emergency Response Pathway
Figure 2: Immediate response actions for different exposure routes. Note the prohibition of solvents for skin cleaning.[3]
References
-
Fisher Scientific. (2021). Safety Data Sheet: 4-Methylbenzophenone. Retrieved from
-
Sigma-Aldrich. (2023).[7] Safety Data Sheet: Piperidine. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24725203: 4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone.[8] Retrieved from [8]
-
Diplomata Comercial. (2023). Health and Safety Guidelines for Using Amines. Retrieved from
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
